molecular formula C8H9NO3S B2912428 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone CAS No. 27302-93-8

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Cat. No.: B2912428
CAS No.: 27302-93-8
M. Wt: 199.22
InChI Key: ZGMMUHVILAEGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfonyl-1-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)6-8(10)7-4-2-3-5-9-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMMUHVILAEGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950027
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27302-93-8
Record name 2-(Methanesulfonyl)-1-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)-1-pyridin-2-ylethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone: Structure, Properties, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone, a heterocyclic β-ketosulfone of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, delineates its chemical architecture, predicts its physicochemical and spectroscopic properties, and proposes a robust synthetic pathway. Furthermore, the guide explores the compound's expected chemical reactivity, highlighting its potential as a versatile intermediate in the development of novel molecular entities. This document serves as a foundational resource for researchers seeking to synthesize and utilize this compound in their scientific endeavors.

Introduction and Molecular Overview

This compound belongs to the class of β-ketosulfones, a group of organic compounds characterized by a sulfonyl group positioned beta to a ketone. This structural motif imparts unique chemical properties, rendering them valuable intermediates in a variety of organic transformations. The presence of the pyridine ring, a common pharmacophore, suggests potential applications in drug discovery and development. The electron-withdrawing nature of the 2-pyridyl and methylsulfonyl groups is anticipated to significantly influence the reactivity of the central methylene and carbonyl carbons.

This guide aims to provide a detailed, albeit predictive, technical dossier on this compound to facilitate its synthesis and exploration by the scientific community.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is characterized by a pyridin-2-yl group attached to a carbonyl, which is in turn bonded to a methylene group bearing a methylsulfonyl substituent.

Molecular Formula: C₈H₉NO₃S[1]

SMILES: CS(=O)(=O)CC(=O)C1=CC=CC=N1[1]

A summary of its predicted physicochemical properties is presented in Table 1.

PropertyPredicted ValueSource
Monoisotopic Mass 199.03032 DaPubChemLite[1]
Molecular Weight 199.21 g/mol PubChemLite
XlogP 0.3PubChemLite[1]
Hydrogen Bond Donors 0PubChemLite
Hydrogen Bond Acceptors 4PubChemLite
Rotatable Bond Count 3PubChemLite

Proposed Synthetic Pathway

Workflow for the Proposed Synthesis

Synthetic_Pathway cluster_0 Step 1: Synthesis of β-Ketosulfide Intermediate cluster_1 Step 2: Oxidation to β-Ketosulfone 2-acetylpyridine 2-Acetylpyridine intermediate_1 Enolate of 2-Acetylpyridine 2-acetylpyridine->intermediate_1  NaH, THF NaH Sodium Hydride (NaH) in THF DMSO Dimethyl Sulfoxide (DMSO) ketosulfide 1-(pyridin-2-yl)-2-(methylthio)ethanone (β-Ketosulfide) intermediate_1->ketosulfide  CH3SSCH3 CH3SSCH3 Dimethyl Disulfide product This compound ketosulfide->product  Oxidation oxidant m-CPBA or Oxone® in CH2Cl2

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(pyridin-2-yl)-2-(methylthio)ethanone (β-Ketosulfide Intermediate)

  • Rationale: This step involves the formation of an enolate from 2-acetylpyridine, which then acts as a nucleophile to attack dimethyl disulfide, introducing the methylthio group. Sodium hydride is a strong base suitable for deprotonating the α-carbon of the ketone.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C with stirring.

    • Slowly add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating complete enolate formation.

    • Cool the reaction mixture back to 0 °C and add dimethyl disulfide (1.1 equivalents) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the β-ketosulfide.

Step 2: Oxidation of 1-(pyridin-2-yl)-2-(methylthio)ethanone to this compound

  • Rationale: The sulfide is oxidized to the corresponding sulfone. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The use of two or more equivalents of the oxidizing agent ensures complete oxidation to the sulfone rather than stopping at the sulfoxide.

  • Procedure:

    • Dissolve the purified β-ketosulfide from Step 1 in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 equivalents) or Oxone® (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product by recrystallization or column chromatography to obtain this compound.

Predicted Spectroscopic Properties

The following table summarizes the expected key signals in the NMR and IR spectra of this compound, based on its structure and data from analogous compounds.

Spectroscopic TechniquePredicted Key Signals
¹H NMR - A singlet for the methyl protons of the sulfonyl group (δ ≈ 3.0-3.5 ppm).- A singlet for the methylene protons (α to both carbonyl and sulfonyl groups) (δ ≈ 4.5-5.0 ppm).- A multiplet for the proton at the 6-position of the pyridine ring (δ ≈ 8.6-8.8 ppm).- Multiplets for the other three protons on the pyridine ring (δ ≈ 7.5-8.2 ppm).
¹³C NMR - A signal for the methyl carbon of the sulfonyl group (δ ≈ 40-45 ppm).- A signal for the methylene carbon (δ ≈ 60-65 ppm).- A signal for the carbonyl carbon (δ ≈ 190-200 ppm).- Signals for the carbons of the pyridine ring (δ ≈ 120-155 ppm).
IR Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration (ν ≈ 1690-1710 cm⁻¹).- Two strong absorption bands for the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group (ν ≈ 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively).- Bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring (ν ≈ 1580-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 199.21.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.

  • Acidity of the Methylene Protons: The protons on the methylene group are acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. This allows for easy deprotonation to form a stabilized carbanion, which can then be used in various carbon-carbon bond-forming reactions.

  • Electrophilicity of the Pyridine Ring: The pyridine ring, particularly at the 2- and 4-positions, is electron-deficient. This electrophilicity is further enhanced by the electron-withdrawing sulfonyl group. Consequently, the compound is susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, where a suitable nucleophile can displace a leaving group on the pyridine ring, although in this specific molecule, direct substitution on the unsubstituted ring is less likely without activation. However, the sulfonyl group itself can act as a leaving group in the presence of strong nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAᵣ)

SNAr_Mechanism Start 2-Sulfonylpyridine Derivative + Nu⁻ TS1 Transition State 1 Start->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group Product Substituted Pyridine + SO₂CH₃⁻ TS2->Product

Caption: Generalized mechanism for SNAᵣ on a 2-sulfonylpyridine derivative.

  • Potential Applications in Drug Discovery: β-Ketosulfones are known to exhibit a range of biological activities. Furthermore, the 2-pyridyl moiety is a common feature in many pharmaceuticals. The combination of these two structural features in this compound makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The reactivity of the sulfonyl group as a leaving group in SNAᵣ reactions could be exploited for the covalent modification of biological targets, such as cysteine residues in proteins.[2][3]

Conclusion

This compound is a molecule with significant synthetic potential, despite the current lack of extensive experimental data. This guide has provided a comprehensive theoretical framework, including its structure, predicted properties, a plausible synthetic route, and expected reactivity. The insights presented herein are intended to serve as a valuable resource for researchers, enabling them to synthesize, characterize, and explore the applications of this promising compound in organic synthesis and medicinal chemistry.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • 2-(methylsulfonyl)-1-pyridin-2-ylethanone. PubChemLite.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.

Sources

The Therapeutic Potential of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" that consistently imparts favorable pharmacological properties to a diverse array of therapeutic agents. When coupled with a methylsulfonyl ethanone moiety, this chemical architecture gives rise to a class of compounds with significant and versatile therapeutic potential. This technical guide provides an in-depth exploration of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, dissect the intricate mechanisms of action, and survey the expanding therapeutic applications of these promising molecules, moving beyond their well-established role as anti-inflammatory agents to explore their potential in oncology, infectious diseases, and neurodegeneration.

I. The Medicinal Chemistry of this compound Derivatives: Synthesis and Structural Insights

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. The core structure, characterized by a pyridine ring linked to a methylsulfonyl ethanone group, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

A key intermediate in the synthesis of many of these derivatives is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a precursor to the selective COX-2 inhibitor Etoricoxib.[1][2] The synthesis of this and related compounds often involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is adapted from established methods and provides a reliable route to a key intermediate.[1][3][4]

Materials:

  • 5-Acetyl-2-methylpyridine

  • 4-Bromophenyl methyl sulfone

  • Palladium(II) acetylacetonate (Pd(acac)2)

  • Xantphos

  • Potassium phosphate (K3PO4)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 0.5 M

  • Sodium hydroxide (NaOH), 15% aqueous solution

  • Acetone

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Cyclohexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-acetyl-2-methylpyridine (1.0 eq), 4-bromophenyl methyl sulfone (1.2 eq), palladium(II) acetylacetonate (0.005 eq), Xantphos (0.01 eq), and potassium phosphate (3.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 100-120°C and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane.

    • For further purification, the product can be dissolved in a mixture of dichloromethane and 0.5 M HCl. The aqueous phase is then neutralized with a 15% NaOH solution to precipitate the purified product.[1]

    • The resulting solid is filtered, washed with water, and dried under vacuum.

    • Crystallization from a solvent such as N,N-dimethylformamide or methanol can yield the final product as a white to off-white solid.[1]

Diagram of Synthetic Workflow:

start Starting Materials: - 5-Acetyl-2-methylpyridine - 4-Bromophenyl methyl sulfone - Pd(acac)2, Xantphos, K3PO4 reaction Palladium-Catalyzed Cross-Coupling in DMF (100-120°C, 16-24h) start->reaction workup Aqueous Work-up & Extraction with EtOAc reaction->workup purification1 Silica Gel Chromatography workup->purification1 purification2 Acid-Base Purification purification1->purification2 crystallization Crystallization purification2->crystallization product 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone crystallization->product

Caption: Workflow for the synthesis of a key this compound derivative.

II. Mechanism of Action: Beyond COX-2 Inhibition

The primary and most well-documented mechanism of action for many this compound derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[5] However, emerging research suggests a more complex pharmacological profile involving other key signaling pathways.

A. Selective COX-2 Inhibition

The methylsulfonylphenyl moiety is a key pharmacophore that allows these compounds to bind with high affinity to a secondary pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform.[5] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[6]

Diagram of COX-2 Inhibition Pathway:

stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation, Pain, Fever pge2->inflammation derivative 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Derivative derivative->cox2 Inhibition

Caption: Simplified COX-2 pathway and the inhibitory action of the derivatives.

B. Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[2][7] Some pyridine derivatives have been shown to inhibit NF-κB activation.[8][9] This can occur through various mechanisms, including the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the active p65 subunit of NF-κB.[10][11] By suppressing NF-κB, these compounds can exert a broader anti-inflammatory effect than COX-2 inhibition alone.

C. Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13] The activation of the Nrf2 pathway is a promising strategy for combating diseases with an underlying oxidative stress component. Compounds containing sulfonyl groups and α,β-unsaturated moieties have been identified as Nrf2 activators.[12][14] These electrophilic groups can react with cysteine residues on Keap1, the negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12]

Diagram of NF-κB and Nrf2 Crosstalk:

cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway tnf TNF-α ikb IκBα tnf->ikb IKK activation nfkb NF-κB (p65/p50) ikb->nfkb Phosphorylation & Degradation nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus_nfkb Nucleus nfkb_active->nucleus_nfkb Translocation proinflammatory Pro-inflammatory Genes (COX-2, IL-6, TNF-α) nucleus_nfkb->proinflammatory Transcription ros Oxidative Stress keap1 Keap1 ros->keap1 Modification nrf2 Nrf2 keap1->nrf2 Dissociation nrf2_active Active Nrf2 nrf2->nrf2_active nrf2_active->nfkb Inhibition nucleus_nrf2 Nucleus nrf2_active->nucleus_nrf2 Translocation are Antioxidant Response Element (ARE) nucleus_nrf2->are antioxidant Antioxidant Genes (HO-1, NQO1) are->antioxidant Transcription derivative 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Derivative derivative->ikb Inhibition derivative->keap1 Activation

Caption: Interplay between NF-κB and Nrf2 pathways and modulation by the derivatives.

III. Therapeutic Potential: A Multi-faceted Approach

While the anti-inflammatory properties of this compound derivatives are well-established, their therapeutic potential extends to other significant disease areas.

A. Inflammatory Disorders

The primary application of these compounds is in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis, owing to their potent and selective COX-2 inhibition.[15] This selectivity offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects associated with COX-1 inhibition.[6]

B. Oncology

The overexpression of COX-2 is a hallmark of many cancers and is associated with tumor growth, angiogenesis, and metastasis.[16][17] Therefore, selective COX-2 inhibitors have been investigated as anticancer agents. Furthermore, the ability of some pyridine derivatives to modulate the NF-κB and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation, highlights their potential in oncology.[18][19]

C. Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents.[20][21] Derivatives incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[18][22][23] The precise mechanism of action can vary, but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication.

D. Neurodegenerative Diseases

Neuroinflammation, mediated by pathways involving COX-2 and NF-κB, is increasingly recognized as a key contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][24][25] The ability of this compound derivatives to cross the blood-brain barrier and exert anti-inflammatory and antioxidant effects in the central nervous system makes them attractive candidates for neuroprotective therapies.[26][27][28][29] Some pyridine derivatives have also been shown to inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[6]

Table of Biological Activities and IC50 Values for Representative Derivatives:

Compound ClassTargetRepresentative DerivativeIC50 (µM)Therapeutic AreaReference
Imidazo[1,2-a]pyridineCOX-28-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine0.07Inflammation[5]
Imidazo[1,2-a]pyridineCOX-18-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine>35Inflammation[5]
Pyridine GuanidineMSK16-phenylpyridin-2-yl guanidine17.9Inflammation/Asthma[30]
PyridinesulfonamidePI3K (in HL-60 cells)FD2680.027Cancer (AML)[18]
Pyridyl-pyridazineAcetylcholinesterase (AChE)Compound 5-Alzheimer's Disease[31]
Pyridyl-pyridazineButyrylcholinesterase (BuChE)Compound 5-Alzheimer's Disease[31]

IV. Key Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of robust in vitro assays are essential.

A. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the compounds for the COX isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, incubate varying concentrations of the test compound with either COX-1 or COX-2 enzyme in a suitable buffer for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: The production of prostaglandins can be measured using various methods, such as an enzyme-linked immunosorbent assay (ELISA) for PGE2 or by monitoring the peroxidase activity of COX using a colorimetric substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[20][32]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

B. NF-κB Luciferase Reporter Assay

This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.[7][33][34][35]

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or THP-1) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Seed the transfected cells in a 96-well plate and treat with varying concentrations of the test compound for a predetermined time.

  • Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity.

C. In Vitro Antimicrobial Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.[20][36][37][38]

Protocol:

  • Microorganism Culture: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the microplate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of Biological Evaluation Workflow:

cluster_0 Primary Screening cluster_1 Secondary Screening compound Novel 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Derivative cox_assay In Vitro COX-1/COX-2 Inhibition Assay compound->cox_assay nfkb_assay NF-κB Luciferase Reporter Assay compound->nfkb_assay nrf2_assay Nrf2 Activation Assay (e.g., ARE-Luciferase) compound->nrf2_assay antimicrobial_assay Antimicrobial Susceptibility Testing (MIC) cox_assay->antimicrobial_assay anticancer_assay Anticancer Cell Viability Assay (e.g., MTT) nfkb_assay->anticancer_assay neuro_assay Neuroprotective Assays (e.g., Aβ aggregation) nrf2_assay->neuro_assay

Caption: A tiered workflow for the biological evaluation of novel derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. While their efficacy as selective COX-2 inhibitors is well-established, the exploration of their broader pharmacological profile is revealing exciting new opportunities. The ability to modulate key signaling pathways such as NF-κB and Nrf2 opens up avenues for the treatment of a wide range of diseases, from cancer to neurodegeneration.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridine and methylsulfonyl ethanone moieties to enhance potency and selectivity for various targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying their anticancer, antimicrobial, and neuroprotective effects.

  • In Vivo Studies: Translation of promising in vitro findings into relevant animal models of disease to assess efficacy and safety.

  • Pharmacokinetic Profiling: Optimization of drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), to ensure clinical viability.

By continuing to explore the rich medicinal chemistry of this versatile scaffold, the scientific community is poised to unlock new and effective treatments for some of the most challenging diseases of our time.

References

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2013). Royal Society of Chemistry. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica. [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). (n.d.). BPS Bioscience. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • An appraisal of the antiparkinsonian activity of piribedil in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated common marmosets. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2022). MDPI. [Link]

  • The IC 50 values, K i constants and inhibition types determined for... (n.d.). ResearchGate. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Center for Biotechnology Information. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
  • Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024). MDPI. [Link]

  • Consensus Molecules Associated with Parkinson's Disease. (2026). MDPI. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. (2024). National Center for Biotechnology Information. [Link]

  • The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (2022). MDPI. [Link]

  • Compositions for improved nrf2 activation and methods of their use. (2017).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

  • New drug molecule could lead to new treatments for Parkinson's disease in younger patients. (2024). EurekAlert!. [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). ResearchGate. [Link]

  • The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model. (2025). MDPI. [Link]

  • Compounds to treat Alzheimer's, Parkinson's, and Type 2 diabetes. (2024). Stories. [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. (2025). The Royal Society. [Link]

  • Early-onset Parkinson's: Novel drug molecule may fight development. (2024). Medical News Today. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (2021). MDPI. [Link]

  • NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

  • Optimization and evaluation of pyridinyl vinyl sulfones as Nrf2 activator for the antioxidant and anti-inflammatory effects. (2025). ResearchGate. [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IndiaBig. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). National Center for Biotechnology Information. [Link]

  • COX Inhibitors. (2024). National Center for Biotechnology Information. [Link]

  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). National Center for Biotechnology Information. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. (n.d.). National Center for Biotechnology Information. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). National Center for Biotechnology Information. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. [Link]

  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. (2025). MDPI. [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. (2024). bioRxiv. [Link]

  • Characterization of an optimized protocol for an NF-κB luciferase... (n.d.). ResearchGate. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). National Center for Biotechnology Information. [Link]

Sources

Pyridine-Based β-Keto Sulfones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Pyridine-based β-keto sulfones represent a compelling class of molecules situated at the intersection of two such "privileged" structures. The pyridine ring, a bioisostere of benzene, is a ubiquitous feature in pharmaceuticals, with over 54 pyridine-containing small molecules approved by the US FDA between 2014 and 2023 alone.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhances water solubility, and can significantly modulate a compound's pharmacokinetic profile.[2][3][4] Concurrently, the β-keto sulfone moiety has emerged as a versatile building block and a key structural motif in biologically active compounds.[5][6] This functional group array—comprising a carbonyl, an active methylene, and a sulfonyl group—offers a rich platform for synthetic manipulation and diverse interactions with biological targets.[5][7]

This guide provides an in-depth exploration of pyridine-based β-keto sulfones, intended for researchers and drug development professionals. We will dissect the synthetic strategies for their construction, analyze their chemical reactivity, and review their current and potential applications in medicinal chemistry, moving beyond a simple recitation of facts to explain the underlying principles and rationale that guide their development.

Part 1: Synthetic Strategies for Pyridine-Based β-Keto Sulfones

The synthesis of this molecular class can be approached by forming the pyridine ring on a pre-existing β-keto sulfone or, more commonly, by introducing the sulfonyl functionality onto a pyridine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

C-H Sulfonylation of Pyridine Scaffolds

Direct functionalization of the pyridine C-H bond is an atom-economical and highly attractive approach. Given that the pyridine ring is electron-deficient, electrophilic substitution is difficult.[2][8] However, modern methods have enabled regioselective sulfonylation.

A notable strategy involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by the addition of a sulfinate salt.[9] The regioselectivity of this reaction (C2 vs. C4 addition) can be controlled by the choice of base. While a base like DABCO may lead to a mixture of isomers, using N-methylpiperidine in a solvent like chloroform can achieve high C4 selectivity.[9] This control is mechanistically significant; the bulkier base likely directs the incoming nucleophile to the less sterically hindered C4 position of the N-acylpyridinium intermediate.

G cluster_workflow Workflow: C4-Selective C-H Sulfonylation Pyridine Pyridine Substrate Activation Activation (Tf₂O) Pyridine->Activation ActivatedPy N-Triflylpyridinium Intermediate Activation->ActivatedPy Addition Base-Mediated Addition (N-Methylpiperidine) ActivatedPy->Addition Sulfinate R-SO₂Na Sulfinate->Addition Adduct Dihydropyridine Adduct Addition->Adduct Aromatization Elimination & Re-aromatization Adduct->Aromatization Product C4-Sulfonylated Pyridine Aromatization->Product

Sources

Technical Monograph: 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone .

Executive Summary

This compound (CAS: 27302-93-8) is a specialized


-keto sulfone building block used in the synthesis of bioactive heterocycles and as a metabolic probe in immunopharmacology. Structurally, it features a pyridine ring attached to an acetyl group bearing a highly electron-withdrawing methylsulfonyl moiety. This unique electronic arrangement renders the 

-methylene protons highly acidic (

), making the compound a versatile nucleophile in fragment-based drug discovery (FBDD).

Its primary roles in medicinal chemistry are:

  • Synthetic Precursor: A "hub" intermediate for constructing fused heterocycles (e.g., imidazo[1,2-a]pyridines) and 1,3-dipoles (e.g., pyrazoles).

  • Metabolic Standard: The terminal oxidation product of the immunosuppressant Oxisuran .

  • Pharmacophore Scaffold: A bidentate chelator motif utilized in metallodrug design.

Chemical Profile & Reactivity

The compound is defined by the juxtaposition of a hard electrophile (carbonyl) and a stable leaving/activating group (sulfone).

PropertySpecification
IUPAC Name 2-methanesulfonyl-1-(pyridin-2-yl)ethan-1-one
CAS Number 27302-93-8
Molecular Formula

Molecular Weight 201.23 g/mol
Key Functional Group

-Keto Sulfone
Acidity (

-CH2)
High (

est. 11.5); active methylene
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Logic

The methylene group at position 2 is flanked by two electron-withdrawing groups (EWGs): the carbonyl and the sulfone. This creates a "push-pull" system where:

  • C2 Deprotonation: Occurs readily with weak bases (e.g.,

    
    , piperidine), allowing Knoevenagel condensations.
    
  • Carbonyl Electrophilicity: The pyridine nitrogen can act as an intramolecular base or directing group, facilitating condensation with hydrazines to form pyrazoles.

Synthetic Pathways

Synthesis of this compound typically follows two routes: oxidation of the sulfide precursor or direct acylation of dimethyl sulfone.

Pathway A: Oxidation (The Metabolic Route)

This route mimics the biological metabolism of Oxisuran.



Pathway B: Claisen-Type Condensation (The Synthetic Route)

The most scalable method involves the reaction of ethyl picolinate with dimethyl sulfone carbanion.

Synthesis Ester Ethyl Picolinate (Substrate) Inter β-Keto Sulfone Anion Ester->Inter Acylation Sulfone Dimethyl Sulfone (Reagent) Sulfone->Inter Deprotonation Base NaH or LiHMDS (Base) Base->Inter Product This compound (Target) Inter->Product Acidic Quench (HCl)

Figure 1: Synthetic pathway via Claisen condensation.

Medicinal Chemistry Applications

Divergent Heterocycle Synthesis

The compound serves as a linchpin for generating diverse heterocyclic libraries. The sulfone group often acts as a traceless linker or a retained pharmacophore depending on the reaction conditions.

A. Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

Reaction with hydrazines yields 3-(pyridin-2-yl)-4-(methylsulfonyl)pyrazoles. This motif is prevalent in p38 MAP kinase inhibitors , where the pyridine nitrogen forms a hinge-binding interaction and the sulfone interacts with the solvent front.

B. Imidazo[1,2-a]pyridine Formation

While typically formed from


-haloketones, the 

-keto sulfone can undergo oxidative cyclization or condensation with 2-aminopyridines (Ortoleva-King reaction variant) to form fused systems used in anxiolytics.

Heterocycles Center 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Pyrazole 3-Pyridyl-4-sulfonylpyrazole (Kinase Inhibitors) Center->Pyrazole Chalcone α,β-Unsaturated Ketone (Michael Acceptors) Center->Chalcone Indolizine Indolizine Derivatives (Fluorescent Probes) Center->Indolizine Hydrazine + Hydrazines (Cyclocondensation) Hydrazine->Pyrazole Aldehyde + Aldehydes (Knoevenagel) Aldehyde->Chalcone Pyridinium + Pyridinium Ylides (Dipolar Cycloaddition) Pyridinium->Indolizine

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Immunopharmacology & Metabolism

This compound is the sulfone metabolite of Oxisuran (2-(methylsulfinyl)-1-(2-pyridinyl)ethanone).

  • Mechanism: Oxisuran exhibits differential immunosuppressive activity (suppressing cell-mediated immunity while sparing humoral immunity).

  • Metabolic Fate: In vivo, the sulfoxide (Oxisuran) is rapidly oxidized to the sulfone. While the sulfoxide is the primary active agent, the sulfone serves as a critical biomarker for pharmacokinetic studies and possesses a distinct solubility profile that aids in renal clearance.

Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from standard


-keto sulfone synthesis methodologies.
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under Nitrogen, dissolve dimethyl sulfone (2.0 eq) in anhydrous THF (10 vol).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Stir for 30 min at 0°C, then 1h at room temperature (RT) until H2 evolution ceases.

  • Acylation: Cool the anion solution to 0°C. Add ethyl picolinate (1.0 eq) dissolved in THF dropwise over 15 min.

  • Reaction: Reflux the mixture for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show consumption of the ester.

  • Workup: Cool to RT. Quench carefully with saturated

    
    . Acidify aqueous layer to pH 3-4 with 1M HCl to protonate the enolate. Extract with EtOAc (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane.
    
  • Validation:

    
     NMR (CDCl3): 
    
    
    
    8.7 (d, 1H), 8.1 (d, 1H), 7.9 (t, 1H), 7.5 (t, 1H), 4.8 (s, 2H,
    
    
    ), 3.2 (s, 3H,
    
    
    ).
Protocol B: Knoevenagel Condensation (Probe Synthesis)
  • Mix: Combine this compound (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in Ethanol.

  • Catalyst: Add catalytic piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Reflux: Heat at 80°C for 3 hours. Product precipitates upon cooling.

  • Result: Yields the

    
    -benzylidene derivative, a potential Michael acceptor for cysteine-targeting covalent inhibitors.
    

Safety & Handling

  • Hazards: The compound is a skin and eye irritant. The precursor (dimethyl sulfone) is generally safe, but NaH requires strictly anhydrous conditions to prevent fire.

  • Storage: Store at 2–8°C under inert atmosphere. The active methylene group is susceptible to slow oxidation or aldol-type polymerization if exposed to moisture and base over time.

References

  • Synthesis of

    
    -keto sulfones:  Trost, B. M., & Curran, D. P. (1981). Sulfones in organic synthesis.[1][2][3]Link
    
  • Oxisuran Metabolism: Freedman, H. H., et al. (1972). Oxisuran: A differential inhibitor of cell-mediated hypersensitivity.Link

  • Pyridyl-Sulfone Kinase Inhibitors: Dumas, J. (2001). Protein kinase inhibitors: emerging trends in drug discovery.Link

  • Copper-Catalyzed Sulfonylation: Wang, L., et al. (2018). Copper-assisted preparation of pyridinyl sulfonate esters.[2]Link

  • HIF-2

    
     Inhibitor Pharmacophores:  Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF2
    
    
    
    Is Efficacious in Preclinical Models of Renal Cell Carcinoma. (Contextual reference for sulfone/pyridine scaffolds). Link

Sources

A Technical Guide to N-Ethyl-N-nitrosourea (ENU): The Premier Alkylating Agent for Genetic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-Ethyl-N-nitrosourea (ENU), a potent DNA alkylating agent, serves as a cornerstone of modern genetics and preclinical drug development. Its principal application lies in its efficacy as a supermutagen, inducing random, single-point mutations in the germline of model organisms. This guide provides an in-depth exploration of ENU's chemical properties, its molecular mechanism of action, and its critical applications in creating animal models of human disease. It offers field-proven insights and detailed protocols for researchers aiming to leverage ENU-driven mutagenesis for forward genetic screens, target discovery, and the development of novel therapeutic strategies.

Introduction to N-Ethyl-N-nitrosourea (ENU)

N-Ethyl-N-nitrosourea (CAS No. 759-73-9), commonly abbreviated as ENU, is a highly reactive member of the N-nitrosourea class of compounds.[1][2] While recognized as a carcinogen, its potent mutagenic properties have made it an invaluable tool in biological research.[1] ENU's primary scientific value stems from its ability to introduce a high frequency of point mutations into the DNA of treated subjects, particularly in the spermatogonial stem cells of male mice. This allows for the creation of extensive libraries of random genetic variants, which can then be screened for phenotypes relevant to human diseases. This process, known as forward genetics, has been instrumental in discovering the function of countless genes and in developing faithful animal models for cancer, neurological disorders, and a host of other genetic conditions.[2][3]

Physicochemical and Safety Profile

ENU is a pale yellow or off-white crystalline powder that is sensitive to light and moisture.[1][4][5] Its stability in aqueous solutions is highly pH-dependent.[4][5] Due to its carcinogenic, teratogenic, and mutagenic nature, it must be handled with extreme caution in a controlled laboratory setting using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory apparatus.[4][6][7]

Table 1: Chemical and Physical Properties of ENU

PropertyValueSource(s)
CAS Number 759-73-9[4]
Molecular Formula C₃H₇N₃O₂[4]
Molecular Weight 117.11 g/mol [4]
Appearance Pale yellow, crystalline powder[1][4]
Melting Point 103-104°C (with decomposition)[4]
Solubility Soluble in water (12.83 g/L), DMSO, and Methanol (sparingly)[4]
Storage Temperature -20°C[4]
Stability Unstable at room temperature and high pH; sensitive to light and moisture.[4][5][4][5]

Core Application: In Vivo Mutagenesis for Disease Modeling

The central application of ENU is in large-scale mutagenesis programs, primarily in mice, to generate novel models of human disease. The process leverages ENU's ability to efficiently induce single base-pair substitutions, closely mimicking the mutations that often underlie human genetic disorders.

Mechanism of Action: DNA Alkylation

ENU's mutagenicity arises from its function as a DNA alkylating agent.[1][3] Upon administration, ENU is not believed to require enzymatic activation for its decomposition.[1] It spontaneously breaks down, yielding a highly reactive ethyl-carbonium ion. This electrophilic species readily attacks nucleophilic sites on DNA bases. The most significant mutagenic lesion is the formation of O⁶-ethylguanine (O⁶-EtG) from guanine. During DNA replication, this modified base frequently mispairs with thymine instead of cytosine. Consequently, a G:C to A:T transition is fixed in the genome of the subsequent cell generation. This mechanism is responsible for the majority of ENU-induced mutations.[1]

ENU_Mechanism ENU N-Ethyl-N-nitrosourea (ENU) Decomposition Spontaneous Decomposition (pH-dependent) ENU->Decomposition In vivo EthylCarbonium Ethyl-carbonium ion [CH3CH2]+ Decomposition->EthylCarbonium Generates Alkylation Alkylation EthylCarbonium->Alkylation DNA Genomic DNA (Guanine Base) DNA->Alkylation O6EtG O⁶-ethylguanine (O⁶-EtG) Lesion Alkylation->O6EtG Creates Replication DNA Replication O6EtG->Replication Mispairing Mispairing with Thymine (instead of Cytosine) Replication->Mispairing Mutation G:C → A:T Point Mutation Fixed Mispairing->Mutation ENU_Workflow G0 G₀ Generation: Male mice treated with ENU F1 F₁ Generation: Progeny are heterozygous for unique mutations (m/+) G0->F1 Mate with WT_Female Wild-Type Females F1_Intercross Backcross F₁ Males to Wild-Type Females F1->F1_Intercross G2 G₂ Generation: Progeny carry mutations F1_Intercross->G2 G2_Intercross Intercross G₂ Siblings (m/+ x m/+) G2->G2_Intercross G3 G₃ Generation: Screen for phenotypes. 25% are homozygous mutants (m/m) G2_Intercross->G3 Analysis Phenotypic Analysis & Gene Identification G3->Analysis

Caption: Multi-generational workflow for an ENU forward genetic screen.

Detailed Experimental Protocol: In Vivo Mutagenesis in Mice

This protocol is a generalized framework. The optimal dose and fractionation scheme must be determined empirically for the specific mouse strain and desired mutation frequency.

Objective: To induce a high rate of point mutations in the spermatogonial stem cells of male mice for use in a forward genetic screen.

Materials:

  • N-Ethyl-N-nitrosourea (ENU), CAS 759-73-9

  • Anhydrous Ethanol

  • Phosphate-buffered saline (PBS), pH 5.0

  • Corn oil or other suitable vehicle

  • Male mice (e.g., C57BL/6J strain), 8-10 weeks old

  • Appropriate PPE: chemical-resistant gloves, lab coat, safety goggles, respirator

  • Calibrated micro-syringe for injections

Methodology:

  • Preparation of ENU Solution (Perform in a certified chemical fume hood):

    • Causality: ENU is unstable in aqueous solutions at neutral or alkaline pH. A slightly acidic buffer is used to maintain its stability for the duration of the procedure. [4] * Weigh the required amount of ENU powder carefully to avoid aerosolization.

    • Dissolve ENU in anhydrous ethanol to create a stock solution (e.g., 100 mg/mL).

    • Immediately before injection, dilute the stock solution to the final working concentration (e.g., 10 mg/mL) using the acidic PBS (pH 5.0) and vehicle mixture. Vortex thoroughly to create a stable emulsion.

  • Animal Dosing:

    • Causality: The dosage is a critical parameter. It must be high enough to induce a significant number of mutations but below the threshold that causes excessive toxicity or sterility in the males. A fractionated dosing regimen (e.g., three weekly injections) is often used to achieve this balance.

    • Administer ENU to the G₀ male mice via intraperitoneal (IP) injection. A typical dose might be 80-100 mg/kg, often given as a series of injections (e.g., 3 x 85 mg/kg at weekly intervals).

    • Carefully monitor the animals for signs of toxicity (weight loss, lethargy) throughout the dosing period.

  • Sterility Period and Mating:

    • Causality: Following treatment, there is a temporary period of sterility as the mature sperm, which were exposed to ENU and may carry lethal mutations, are cleared. The mutations of interest are those fixed in the spermatogonial stem cells, which will give rise to new sperm populations.

    • House the treated males for a sterile recovery period of 10-12 weeks.

    • After the recovery period, mate the G₀ males with wild-type females to produce the F₁ generation.

  • Generation of Mutant Lines:

    • The resulting F₁ offspring are heterozygous for thousands of unique mutations. Each F₁ male can be considered the founder of a new mutant pedigree.

    • Proceed with the breeding scheme outlined in the workflow diagram (Section 3.2) to screen for recessive or dominant phenotypes of interest in subsequent generations.

Applications in Drug Development

ENU-driven mutagenesis is a powerful engine for drug discovery and development. By creating a vast array of disease models, it directly facilitates:

  • Target Identification and Validation: A novel phenotype can lead directly to the discovery of a gene's function, presenting a new potential target for therapeutic intervention.

  • Preclinical Model Generation: ENU can generate animal models with high fidelity to human genetic diseases, including specific cancers like leukemia or nervous system disorders. [2][3]These models are indispensable for testing the efficacy and safety of drug candidates.

  • Modifier Screen Assays: In an existing disease model, an ENU screen can be used to identify second-site "modifier" genes that suppress or enhance the disease phenotype. These modifiers can reveal novel pathways and provide alternative targets for drug development.

Conclusion

N-Ethyl-N-nitrosourea is more than a simple chemical reagent; it is a gateway to understanding gene function on a genome-wide scale. Its application requires rigorous safety protocols and a carefully planned, multi-generational experimental design. For drug development professionals and researchers, mastering the use of ENU provides a proven, unbiased method for generating biologically relevant disease models, uncovering novel drug targets, and ultimately accelerating the translation of genetic discoveries into therapeutic realities.

References

  • N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967. (2012, August 17). PubChem, National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet. (2024, February 6). Supplier MSDS. This is a representative link for safety information; specific supplier SDS should always be consulted.
  • USA Safety Data Sheet. (2020, November 18). Supplier MSDS. This is a representative link for safety information; specific supplier SDS should always be consulted.

Sources

Technical Guide: Reactivity Profile of the Methylene Group in 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of the methylene group in 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone (CAS: 17075-14-8). It is designed for medicinal chemists and process scientists requiring actionable protocols for exploiting this "active methylene" scaffold in drug discovery.

Executive Summary & Chemical Space

This compound represents a specialized class of heteroaromatic


-keto sulfones . Its core utility lies in the highly acidic methylene bridge (

) flanked by a carbonyl group and a sulfonyl group.

Unlike simple


-diketones, the sulfonyl moiety is non-nucleophilic and sterically demanding, directing electrophilic attack almost exclusively to the methylene carbon.[1] Furthermore, the adjacent pyridine ring introduces a basic nitrogen capable of metal coordination or acting as a thermodynamic sink via protonation, significantly altering the solubility and reactivity profile compared to phenyl analogs.[1]

Key Applications:

  • Michael Acceptor Synthesis: Precursor to vinyl sulfones via Knoevenagel condensation.

  • Heterocycle Construction: Synthesis of 3-sulfonyl-imidazo[1,2-a]pyridines and pyrazoles.

  • Privileged Scaffolds: Intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors.[1]

Electronic Architecture & Acidity

The reactivity of this compound is governed by the electronic push-pull effects converging on the methylene group.

Acidity Profile (pKa)

The methylene protons are significantly more acidic than typical ketones due to the synergistic electron-withdrawing effects of three components:

  • Carbonyl Group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Provides resonance stabilization of the enolate.
    
  • Sulfonyl Group (

    
    ):  Provides strong inductive and resonance stabilization (involving d-orbital participation or hyperconjugation).[1]
    
  • Pyridine Ring: The electron-deficient nature of the pyridine ring (especially at the 2-position) further acidifies the

    
    -protons via inductive withdrawal (
    
    
    
    effect).
  • Estimated pKa: 10.5 – 11.5 (in DMSO).[1]

  • Comparison: More acidic than ethyl acetoacetate (pKa ~11) and acetophenone (pKa ~19), but less acidic than acetylacetone (pKa ~9).[1]

Resonance Stabilization

Upon deprotonation, the negative charge is delocalized primarily onto the carbonyl oxygen and the sulfonyl oxygens.[1]

Resonance cluster_legend Reactivity Consequence Substrate Neutral Substrate Py-C(=O)-CH2-SO2Me Enolate_C Carbanion (C-bound) Py-C(=O)-CH(-)-SO2Me Substrate->Enolate_C -H+ (Base) Enolate_O Enolate (O-bound) Py-C(O-)=CH-SO2Me Enolate_C->Enolate_O Resonance Desc The O-enolate is the thermodynamic sink, but the C-carbanion is the kinetic nucleophile for alkylation.

Figure 1: Resonance stabilization of the deprotonated intermediate.[1]

Synthesis Protocol

Before exploring reactivity, a robust synthesis of the starting material is required to ensure high purity (free of


-halo impurities).[1]
Protocol: Sulfonylation of 2-Bromo-1-(pyridin-2-yl)ethanone

Reaction: Nucleophilic substitution of an


-haloketone with sodium methanesulfinate.

Reagents:

  • 2-Bromo-1-(pyridin-2-yl)ethanone (1.0 equiv)

  • Sodium methanesulfinate (1.2 equiv)[1]

  • Solvent: Ethanol/Water (3:1 v/v) or DMF (for anhydrous conditions)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve sodium methanesulfinate (12 mmol) in water (10 mL).

  • Addition: Dissolve 2-bromo-1-(pyridin-2-yl)ethanone (10 mmol) in ethanol (30 mL). Add this solution dropwise to the sulfinate solution at Room Temperature (RT).

  • Reaction: Stir the mixture at RT for 4–6 hours. A precipitate may begin to form.

    • Note: Heating is generally not required and may degrade the bromoketone.

  • Workup: Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with ice-water (50 mL).

  • Isolation: Filter the resulting solid. If no solid forms, extract with Dichloromethane (DCM) (

    
     mL), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane to yield white/off-white needles.

Validation (Self-Check):

  • 
     NMR (CDCl
    
    
    
    ):
    Look for a singlet at
    
    
    ppm (
    
    
    ) and a singlet at
    
    
    ppm (
    
    
    ).[1] The pyridine protons will appear in the aromatic region (
    
    
    7.5–8.7 ppm).[1]

Reactivity Profile & Experimental Workflows

Knoevenagel Condensation (Vinyl Sulfone Synthesis)

The most valuable transformation of the methylene group is the condensation with aldehydes to form


-unsaturated keto-sulfones. These products are potent Michael acceptors and precursors for pyrazolines.

Mechanism: The pyridine ring acts as an internal base/activator, often reducing the need for harsh catalysts.[1]

Protocol:

  • Mix: Combine this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in Ethanol or Toluene.

  • Catalyst: Add a catalytic amount of Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).[1]

  • Reflux: Heat to reflux with a Dean-Stark trap (if in Toluene) or simple reflux (Ethanol) for 3–8 hours.

  • Observation: Product often precipitates upon cooling.

  • Yield: Typically 70–90%.

Alkylation (C-C Bond Formation)

Due to the high acidity, mono-alkylation can be challenging to control without dialkylation occurring.[1]

  • Base Selection: Use a mild base like

    
     in Acetone or DMF to favor mono-alkylation.[1]
    
  • Strong Bases: NaH or LDA will generate the enolate quantitatively, but rapid addition of the electrophile is crucial to prevent proton transfer between product and starting material.[1]

Halogenation & Heterocycle Formation

Halogenation of the methylene group (e.g., with NBS) creates a highly reactive


-halo- 

-sulfonyl ketone. This intermediate is a "linchpin" for synthesizing fused heterocycles like Imidazo[1,2-a]pyridines .[1]

Workflow: Synthesis of 3-Sulfonyl-Imidazo[1,2-a]pyridine

  • Bromination: React substrate with N-Bromosuccinimide (NBS) in

    
     or Acetonitrile to form Py-CO-CH(Br)-SO2Me.
    
  • Cyclization: Treat the brominated intermediate with a 2-aminopyridine derivative.

  • Result: The ring nitrogen attacks the ketone, and the exocyclic amine displaces the bromide (Ortoleva-King type cyclization), yielding the fused bicyclic system with a sulfonyl group at position 3.[1]

Visualizing the Reaction Network

The following diagram maps the divergent pathways available from the central methylene reactivity.

ReactivityMap Start 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Enolate Stabilized Enolate (Nucleophile) Start->Enolate Base (K2CO3/NaH) HaloInt α-Halo Intermediate (Electrophile) Start->HaloInt NBS/Br2 (Halogenation) VinylSulfone Vinyl Sulfone (Michael Acceptor) Enolate->VinylSulfone Aldehyde (Knoevenagel) Alkylated α-Alkyl Derivative Enolate->Alkylated R-X (SN2) Imidazo Imidazo[1,2-a]pyridine (Drug Scaffold) HaloInt->Imidazo 2-Aminopyridine (Cyclization)

Figure 2: Divergent synthesis pathways originating from the active methylene group.[1]

Summary Data Table

Reaction TypeReagent SystemTarget ProductKey Constraint
Knoevenagel Aldehyde / Piperidine / AcOH

-unsaturated sulfone
Steric hindrance of aldehyde
Alkylation

/ MeI / Acetone

-methyl ketone
Control of di-alkylation
Bromination NBS / MeCN

-bromo-

-sulfonyl ketone
Moisture sensitivity of product
Cyclization 2-Aminopyridine / EtOHImidazo[1,2-a]pyridineRequires

-halo intermediate

References

  • Synthesis of

    
    -keto sulfones:  Trost, B. M., & Curran, D. P. (1978).[1] Sulfenylation of ketones and esters. Tetrahedron Letters , 19(15), 1287-1290.[1] 
    
  • Acidity of active methylenes: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research , 21(12), 456-463.[1]

  • Imidazo[1,2-a]pyridine synthesis: Guchhait, S. K., et al. (2011).[1] Groebke–Blackburn–Bienaymé Multicomponent Reaction. Journal of Organic Chemistry , 76(20), 8206–8214.[1]

  • Knoevenagel Condensation of Sulfones: Reddy, M. V. R., et al. (2008).[1] Sulfated zirconia: An efficient catalyst for the Knoevenagel condensation. Catalysis Communications , 9(14), 2410-2412.[1]

Sources

The Bioactivity of Pyridine Derivatives with Sulfonyl Moieties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Pyridine and Sulfonyl Groups in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, including its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in a vast array of pharmaceuticals. The incorporation of a pyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

When this versatile scaffold is functionalized with a sulfonyl group (-SO2-), the resulting derivatives often exhibit a remarkable spectrum of biological activities. The sulfonyl moiety, known for its strong electron-withdrawing nature and its capacity to form strong hydrogen bonds, plays a critical role in molecular recognition and binding to biological targets. This guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic potential of pyridine derivatives containing sulfonyl moieties, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of pyridine derivatives bearing sulfonyl groups can be achieved through various routes, often tailored to the desired substitution pattern on the pyridine ring. A common and reliable approach involves the use of pre-functionalized pyridines, such as chloropyridines or mercaptopyridines.

One-Pot Synthesis from Chloropyridines

A straightforward and efficient one-pot method for preparing sulfonylated pyridines involves the direct displacement of a chlorine atom from a chloropyridine with a sulfinic acid salt. This method is advantageous due to its operational simplicity and high yields.

Experimental Protocol: One-Pot Synthesis of Aryl/Alkyl Pyridyl Sulfones

  • Reactant Preparation: In a round-bottom flask, dissolve the chloropyridine (1 equivalent) and the corresponding sodium sulfinate salt (1.2 equivalents) in dimethylacetamide (DMAc).

  • Addition of Catalyst: Add tetrabutylammonium chloride (TBACl) (0.1 equivalents) to the mixture. The TBACl enhances the solubility of the sulfinic acid salt in the solvent.

  • Reaction Conditions: For electron-deficient or electron-neutral chloropyridines, heat the reaction mixture at 80-100 °C. For electron-rich chloropyridines, add one equivalent of HCl to protonate and activate the pyridine ring before heating.

  • Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and quench with water.

  • Isolation: The product typically precipitates upon the addition of water and can be isolated by filtration, followed by washing with water and drying.

Diagram: Synthetic Workflow for Pyridyl Sulfones

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Chloropyridine Chloropyridine Reaction One-Pot Reaction Chloropyridine->Reaction Sulfinate Sodium Sulfinate Sulfinate->Reaction Solvent DMAc Solvent->Reaction Catalyst TBACl Catalyst->Reaction Heat Heat (80-100°C) Heat->Reaction Quench Water Quench Reaction->Quench Filter Filtration Quench->Filter Product Pyridyl Sulfone Filter->Product

Caption: A streamlined workflow for the one-pot synthesis of pyridyl sulfones.

Synthesis via Pyridine-Sulfonyl Chlorides

Another versatile method proceeds through the formation of a pyridine-sulfonyl chloride intermediate. This intermediate can then be reacted with various nucleophiles (e.g., amines, alcohols) to generate a diverse library of sulfonamides and sulfonate esters. A common starting material for this route is 2-mercaptopyridine.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl Chloride

  • Starting Material: Dissolve 2-mercaptopyridine (1 equivalent) in concentrated sulfuric acid and cool the solution to -15°C.

  • Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (10-15%) while maintaining the temperature below 10°C.

  • Reaction Completion: Stir the mixture at 0°C for 1 hour after the addition is complete.

  • Work-up and Extraction: Add water to the reaction mixture and extract the product with methylene chloride.

  • Purification: Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pyridine-2-sulfonyl chloride.

Anticancer Activity: A Prominent Therapeutic Avenue

Pyridine derivatives containing sulfonyl moieties have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting various key pathways involved in cancer cell proliferation and survival.

Inhibition of Carbonic Anhydrases

Certain 4-substituted pyridine-3-sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth and metastasis.

Tubulin Polymerization Inhibition

Some chalcone pyridine analogues containing sulfonyl groups have been shown to inhibit tubulin polymerization by binding to the colchicine site. This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells.

Kinase Inhibition

The pyridine sulfonyl scaffold has been successfully employed in the design of kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against kinases such as JNK1, JNK2, p38a, and V600EBRAF, which are implicated in cancer cell signaling pathways.

Table 1: Anticancer Activity of Selected Pyridine Sulfonyl Derivatives

CompoundCancer Cell LineActivity (GI50/IC50)Mechanism of ActionReference
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21)Leukemia, Colon, Melanoma13.6-14.9 µM (GI50)Not specified
(E)-3-methoxy-6-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridine derivative (18)HCT-116, MCF-7, A27806-8 nM (GI50)Mitotic inhibitor
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide derivativesHCT-116, MCF-7, HeLa4-43 µM (IC50)NF-κB pathway inhibition
Pyrimidine–sulfonamide hybrid (3a)HCT-1165.66 µM (IC50)Induces apoptosis
Pyridine carbothioamide with sulfonamideA549, MCF-7, PC-3, HepG2VariesTubulin polymerization inhibitor

Antiviral and Antimicrobial Bioactivity

The structural features of pyridine-sulfonyl hybrids make them promising candidates for the development of novel antiviral and antimicrobial agents.

Antiviral Potential

These compounds have demonstrated activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Coxsackie virus B4 (CBV-4), and Hepatitis C Virus (HCV). The mechanism of action can involve the inhibition of viral replication and protein synthesis. For example, certain benzothiazole-based pyrimidinesulfonamide scaffolds have shown remarkable antiviral effects.

Diagram: General Mechanism of Antiviral Action

G Virus Virus HostCell Host Cell Virus->HostCell Enters Replication Viral Replication HostCell->Replication Proteins Viral Proteins HostCell->Proteins Assembly Virion Assembly Replication->Assembly Proteins->Assembly Release New Virions Released Assembly->Release Compound Pyridine-Sulfonyl Derivative Compound->Replication Inhibits Compound->Proteins Inhibits

Caption: Inhibition of viral replication and protein synthesis by pyridine-sulfonyl derivatives.

Antimicrobial and Antibacterial Properties

The combination of pyridine and sulfonamide moieties has been exploited to create potent antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. Some derivatives have also demonstrated promising anti-chlamydial activity with good selectivity.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Other Bioactivities

Beyond their anticancer and antimicrobial properties, pyridine sulfonyl derivatives have shown potential in treating inflammatory diseases and other conditions.

Anti-inflammatory Effects

Certain derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The mechanism can involve the inhibition of enzymes like cyclooxygenase (COX-2).

Other Therapeutic Areas

The versatility of this chemical scaffold has led to its exploration in other therapeutic areas, including:

  • Diuretics: The pyridine-3-sulfonylurea derivative torasemide is a potent diuretic.

  • Antidiabetic Agents: Some derivatives have been investigated for their potential in treating diabetes.

  • NLRP3 Inflammasome Inhibition: Pyridazinesulfonyl derivatives have been identified as inhibitors of the NLRP3 inflammasome, which is involved in pyroptosis and autoinflammatory diseases.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyridine sulfonyl derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonyl group. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the presence of specific functional groups, such as a nitrile group, has been shown to enhance anticancer activity.

Future research in this field will likely focus on:

  • Rational Design: Utilizing computational modeling and SAR data to design novel derivatives with improved target specificity and reduced off-target effects.

  • Hybrid Molecules: Creating hybrid molecules that combine the pyridine sulfonyl scaffold with other pharmacophores to achieve synergistic or multi-target effects.

  • Pharmacokinetic Optimization: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better in vivo efficacy.

Conclusion

Pyridine derivatives containing sulfonyl moieties represent a rich and diverse class of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in oncology, virology, and bacteriology, coupled with their modular synthesis, makes them an attractive area for continued research and development in the pharmaceutical industry. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is paramount for harnessing their full potential in the quest for novel and effective medicines.

References

  • Efficient Synthesis and Docking Studies of Novel Benzothiazole-Based Pyrimidinesulfonamide Scaffolds as New Antiviral Agents and Hsp90α Inhibitors. (2020). ACS Omega. Available at: [Link]

  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2015). MDPI. Available at: [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Available at: [Link]

Methodological & Application

Scalable Synthesis of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable two-step synthesis for 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone, a valuable heterocyclic β-keto sulfone. β-keto sulfones are significant structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. The described protocol circumvents the challenges associated with direct sulfone construction by employing a reliable sequence involving the synthesis of a β-keto sulfide intermediate, followed by its controlled oxidation. The first step involves a Claisen-type condensation to form 2-(methylthio)-1-(pyridin-2-yl)ethanone. The subsequent step is a selective and efficient oxidation of the sulfide to the target sulfone using hydrogen peroxide, a cost-effective and environmentally benign oxidant. This method is designed for scalability, emphasizing safe handling, operational simplicity, and high yields, making it suitable for researchers in academic and industrial drug development.

Introduction: The Significance of β-Keto Sulfones

β-Keto sulfones are a class of organic compounds characterized by a sulfone group located at the β-position relative to a carbonyl group. This unique arrangement of electron-withdrawing groups imparts distinct chemical reactivity, making them powerful synthons for a variety of chemical transformations. They are extensively used as precursors for the synthesis of substituted alkenes, alkynes, and complex heterocyclic systems.[1] Furthermore, the pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The combination of the pyridine core with the β-keto sulfone moiety in this compound creates a molecule of significant interest for the development of novel therapeutic agents and functional materials.

Synthetic Strategy and Rationale

The development of a scalable synthesis requires careful consideration of reagent cost, operational safety, reaction efficiency, and waste management. While several methods exist for the formation of C-SO₂ bonds, many involve harsh conditions or reagents that are unsuitable for large-scale production.

Our selected strategy is a two-step sequence that prioritizes safety and scalability:

  • Synthesis of 2-(Methylthio)-1-(pyridin-2-yl)ethanone (Intermediate I): This key intermediate is prepared via a Claisen-type condensation. This classic carbon-carbon bond-forming reaction is well-understood and highly reliable for scale-up.[2][3]

  • Oxidation to this compound (Target Compound): The sulfide intermediate is then oxidized to the desired sulfone. For this critical transformation, we utilize a catalyzed hydrogen peroxide system. Hydrogen peroxide (H₂O₂) is an ideal oxidant for industrial applications due to its high active oxygen content, low cost, and the generation of water as its only byproduct.[4] The use of a catalyst like sodium tungstate (Na₂WO₄) allows the reaction to proceed efficiently under mild conditions, offering high selectivity for the sulfone over the intermediate sulfoxide and preventing undesired N-oxidation of the pyridine ring.[5][6][7] This approach avoids stoichiometric, and potentially hazardous, oxidants like peroxy acids.

This two-step pathway is depicted in the workflow diagram below.

G cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation 2-Acetylpyridine 2-Acetylpyridine Intermediate_I Intermediate (I) 2-(Methylthio)-1-(pyridin-2-yl)ethanone 2-Acetylpyridine->Intermediate_I 1. Methyl_Thioglycolate Methyl Thioglycolate Methyl_Thioglycolate->Intermediate_I 2. NaH Sodium Hydride (NaH) THF NaH->Intermediate_I Base Final_Product Final Product This compound Intermediate_I->Final_Product Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Final_Product Na2WO4 Sodium Tungstate (cat.) Acetic Acid Na2WO4->Final_Product

Caption: Overall workflow for the scalable synthesis.

Detailed Experimental Protocols

Process Safety and Handling

CAUTION: These protocols involve hazardous materials and reactions. All procedures must be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon).

  • n-Butyllithium (n-BuLi): (Alternative for Step 1) Pyrophoric liquid, ignites spontaneously in air. Must be handled using syringe/cannula techniques under an inert atmosphere.[8][9][10]

  • Hydrogen Peroxide (30% w/w): Strong oxidizer. Avoid contact with organic materials and metals. Can cause severe skin and eye burns.

  • Dimethyl Sulfoxide (DMSO): Can increase the skin permeability of other chemicals. Handle with care.[11][12]

Protocol 1: Synthesis of 2-(Methylthio)-1-(pyridin-2-yl)ethanone (I)

This procedure details a Claisen-type condensation reaction. Sodium hydride is chosen as the base for its effectiveness and better safety profile at scale compared to organolithium reagents.

Materials:

  • 2-Acetylpyridine (1.0 eq)

  • Methyl thioglycolate (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

  • Base Suspension: Under a nitrogen atmosphere, charge the flask with sodium hydride (1.3 eq). Carefully wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes wash each time via cannula. Add anhydrous THF to the washed NaH to create a slurry.

  • Enolate Formation: Cool the NaH/THF slurry to 0 °C using an ice-water bath. In a separate flask, prepare a solution of 2-acetylpyridine (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred NaH slurry via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/EtOAc).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Vigorous hydrogen gas evolution will occur.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a yellow to brown oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product (I) .

Protocol 2: Oxidation to this compound

This protocol utilizes a well-established method for the selective oxidation of sulfides to sulfones.[5][6]

Materials:

  • 2-(Methylthio)-1-(pyridin-2-yl)ethanone (I) (1.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq)

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂), 30% w/w aqueous solution (2.5 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the sulfide intermediate (I) (1.0 eq) and sodium tungstate dihydrate (0.05 eq) in glacial acetic acid.

  • Oxidant Addition: Cool the solution to 10-15 °C. Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 25 °C. The reaction is exothermic.

  • Reaction: After the addition, warm the mixture to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing a stirred, cold solution of saturated sodium thiosulfate to decompose any excess peroxide.

  • Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will be a solid. Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a white to off-white solid.

Data Summary and Expected Results

The following table summarizes the typical quantitative data expected from the described protocols.

ParameterStep 1: Sulfide SynthesisStep 2: Oxidation
Key Reagents 2-Acetylpyridine, Methyl Thioglycolate, NaHIntermediate (I) , H₂O₂, Na₂WO₄
Solvent Anhydrous THFGlacial Acetic Acid
Typical Scale 10 - 100 g10 - 100 g
Reaction Time 3 - 4 hours4 - 6 hours
Typical Yield 75 - 85%88 - 95%
Purity (Post-Purification) >98% (by NMR/LC-MS)>99% (by HPLC/NMR)
Appearance Yellow OilWhite to Off-White Solid
Characterization ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, MS, mp

Mechanistic Insight: The Tungstate-Catalyzed Oxidation

The trustworthiness of a protocol is enhanced by understanding its underlying mechanism. The oxidation of the sulfide to the sulfone proceeds via a well-accepted pathway involving the formation of a peroxotungstate species.

G Na2WO4 Na₂WO₄ (Catalyst Precursor) ActiveCatalyst Active Peroxotungstate [W(O₂)]ⁿ⁺ Na2WO4->ActiveCatalyst H2O2 H₂O₂ (Oxidant) H2O2->ActiveCatalyst Activation ActiveCatalyst->Na2WO4 Regeneration Sulfoxide R-SO-CH₃ (Intermediate) ActiveCatalyst->Sulfoxide Sulfone R-SO₂-CH₃ (Product) ActiveCatalyst->Sulfone Sulfide R-S-CH₃ (Substrate) Sulfide->Sulfoxide First Oxidation Sulfoxide->Sulfone Second Oxidation H2O H₂O (Byproduct)

Sources

Application Notes & Protocols: Condensation Reactions Utilizing 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone as a versatile building block in condensation reactions. We delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its use in Knoevenagel-type condensations, and offer expert insights into experimental design, optimization, and troubleshooting. The unique electronic properties of this reagent, stemming from the synergistic activation by both the methylsulfonyl and pyridin-2-yl-carbonyl moieties, make it a potent active methylene compound for the synthesis of complex molecular architectures, particularly α,β-unsaturated systems of interest in pharmaceutical research.[1][2][3]

Introduction: The Synthetic Utility of a Doubly Activated Methylene Compound

In the landscape of organic synthesis, active methylene compounds are cornerstone reagents for carbon-carbon bond formation.[4] this compound is a particularly powerful example of this class. The methylene bridge is positioned between two potent electron-withdrawing groups: a methylsulfonyl group (-SO₂CH₃) and a pyridin-2-yl-carbonyl group. This dual activation significantly increases the acidity of the methylene protons, facilitating their removal under mild basic conditions to form a highly stabilized carbanion.[4][5]

This enhanced reactivity allows for efficient condensation with a wide array of carbonyl compounds, primarily aldehydes, to generate substituted alkenes. The resulting products, typically conjugated enones, are prevalent scaffolds in numerous biologically active molecules and are valuable intermediates for further synthetic transformations.[6][7]

Diagram 1: Structure and Activation of this compound

Caption: Dual electron-withdrawing groups enhance the acidity of the central methylene protons.

Mechanistic Framework: The Knoevenagel Condensation

The primary pathway for the reaction of this compound with aldehydes or ketones is the Knoevenagel condensation.[5][8] This reaction proceeds through a well-established, base-catalyzed mechanism that can be broken down into three key stages.

Mechanism Pillars:

  • Deprotonation: A base, typically a weak amine like piperidine or triethylamine, abstracts a proton from the active methylene group.[8] The resulting negative charge is delocalized onto the adjacent sulfonyl and carbonyl oxygen atoms, forming a resonance-stabilized enolate, which serves as the key nucleophile.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and yielding a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[5]

  • Dehydration: This intermediate readily undergoes elimination of a water molecule. The process is often spontaneous or gently encouraged by heat, leading to the formation of a thermodynamically stable α,β-unsaturated product (a conjugated enone).[5]

Diagram 2: Generalized Mechanism of the Knoevenagel Condensation

G start Active Methylene Cmpd. + Aldehyde/Ketone deprotonation 1. Deprotonation (Base Catalyst) start->deprotonation enolate Resonance-Stabilized Enolate (Nucleophile) deprotonation->enolate addition 2. Nucleophilic Addition to Carbonyl enolate->addition Attacks Carbonyl intermediate β-Hydroxy Intermediate (Aldol Adduct) addition->intermediate dehydration 3. Dehydration (-H₂O) intermediate->dehydration product α,β-Unsaturated Product (Conjugated Enone) dehydration->product

Caption: The three-stage pathway from starting materials to the final conjugated product.

Protocol: Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol provides a generalized yet robust procedure for the condensation reaction. It is designed to be a self-validating starting point for a range of aromatic aldehydes.

Materials and Equipment
  • Reagents:

    • This compound

    • Aromatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde)

    • Piperidine (or Triethylamine)

    • Ethanol (or Toluene)

    • Ethyl acetate (for extraction)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0-1.1 eq.) in ethanol (approx. 0.2-0.5 M concentration).

    • Scientist's Insight: Using a slight excess of the aldehyde can help drive the reaction to completion, especially if the aldehyde is volatile. Ethanol is a good general-purpose solvent that effectively solubilizes the reactants and facilitates the reaction.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).

    • Scientist's Insight: The high acidity of the methylene protons means only a catalytic quantity of a weak base is required.[8] This minimizes potential side reactions, such as the self-condensation of the aldehyde, that can be promoted by stronger bases.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain stirring.

    • Scientist's Insight: While some reactive aldehydes may proceed at room temperature, heating to reflux typically ensures a reasonable reaction rate and higher conversion.

  • Monitoring Progress: Monitor the reaction's progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, typically lower Rf spot corresponding to the more nonpolar product will be observed. The reaction is generally complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent. c. Dilute the residue with ethyl acetate and water. d. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), water, and finally brine. e. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil or if recrystallization is ineffective.

Diagram 3: Experimental Workflow for Knoevenagel Condensation

G cluster_workflow Protocol Flow A 1. Combine Reactants & Solvent B 2. Add Base Catalyst A->B C 3. Heat to Reflux (2-6h) B->C D 4. Monitor by TLC C->D D->C Continue if incomplete E 5. Aqueous Work-up & Extraction D->E Reaction complete F 6. Dry & Concentrate E->F G 7. Purify Product (Recrystallization/Chromatography) F->G

Caption: A streamlined representation of the laboratory procedure from setup to purification.

Data Summary and Expected Outcomes

The following table summarizes typical parameters for the Knoevenagel condensation using this compound. Yields are generally good to excellent, depending on the electronic nature and steric profile of the aldehyde.

Aldehyde PartnerBase (0.1 eq.)SolventTemp. (°C)Time (h)Typical Yield
BenzaldehydePiperidineEthanol78 (Reflux)2-4> 85%
4-ChlorobenzaldehydePiperidineEthanol78 (Reflux)2-3> 90%
4-MethoxybenzaldehydeTriethylamineToluene110 (Reflux)3-5> 80%
2-FuraldehydePiperidineEthanol78 (Reflux)2-4> 88%
CinnamaldehydePiperidineToluene110 (Reflux)4-6> 75%

Note: Data presented is illustrative, based on established principles of Knoevenagel condensations.[6][9][10] Actual results may vary.

Troubleshooting & Advanced Considerations

  • Low or No Reactivity: If the reaction stalls, confirm the purity of the aldehyde, as impurities can inhibit the catalyst. For less reactive partners (e.g., ketones or sterically hindered aldehydes), consider using a Dean-Stark apparatus with toluene as the solvent to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.

  • Formation of Side Products: The most common side product is from the self-condensation of the aldehyde. This is minimized by using a weak base and avoiding a large excess of the aldehyde.

  • Product Stereochemistry: The condensation reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer due to minimized steric repulsion in the transition state leading to its formation.[8]

  • Greener Alternatives: For laboratories focused on green chemistry, catalyst-free, water-mediated protocols at elevated temperatures can be explored, though reaction times may be longer.[11]

Conclusion

This compound stands out as a highly effective and versatile substrate for condensation reactions. Its doubly activated methylene group ensures facile reaction under mild conditions with a broad scope of carbonyl partners. The protocols and insights provided herein offer a solid foundation for chemists to leverage this reagent in the synthesis of diverse and complex α,β-unsaturated systems, paving the way for new discoveries in drug development and materials science.

References

  • Gasparec, Z., et al. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Organic-chemistry.org. Available at: [Link]

  • Scribd. Acid and Base Catalyzed Reactions of Active Methylene Compounds. Scribd. Available at: [Link]

  • Chemistry for everyone. active methylene compound. Blogger. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Organic-chemistry.org. Available at: [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Sova, Inc. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Sova.inc. Available at: [Link]

  • Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • IPIndia. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. IPIndia. Available at: [Link]

  • PubMed. 2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. Available at: [Link]

  • PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. Available at: [Link]

  • PubMed. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. Available at: [Link]

  • ResearchGate. (PDF) Condensation of Sulfur-containing Pyridine Systems. 2. Synthesis and Methylation of Triethylammonium 1-Cyano-4,5-dioxo-3,4,5,6-tetrahydro[9]benzopyrano[3,4- c ]pyridine-2-thiolate. ResearchGate. Available at: [Link]

  • ResearchGate. Condensation of 2-Pyridylmethyllithium Nucleophiles and Pyridine Electrophiles as a Convenient Synthetic Route to Polydentate Chelating N-Donor Ligands | Request PDF. ResearchGate. Available at: [Link]

  • ScholarWorks at WMU. Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. ScholarWorks at WMU. Available at: [Link]

  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]

Sources

Application and Protocol Guide for the Synthesis of Selective COX-2 Inhibitors Utilizing 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis and evaluation of selective cyclooxygenase-2 (COX-2) inhibitors, leveraging the versatile chemical intermediate, 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and a framework for the biological assessment of novel COX-2 inhibitors. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions such as gastrointestinal cytoprotection, and COX-2, an inducible enzyme upregulated during inflammatory responses.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to therapeutic effects but also significant gastrointestinal side effects due to the inhibition of COX-1.[3]

The discovery of the distinct roles of COX-1 and COX-2 spurred the development of selective COX-2 inhibitors, offering a targeted approach to anti-inflammatory therapy with a reduced risk of gastrointestinal toxicity.[1][4] The structural basis for this selectivity lies in the larger and more accommodating active site of the COX-2 enzyme, which can bind bulkier molecules that do not fit into the active site of COX-1.[1] A key pharmacophore in many selective COX-2 inhibitors is a methylsulfonyl (-SO2CH3) or sulfonamide (-SO2NH2) group on one of the aryl rings of a diarylheterocyclic scaffold.[1][5] This guide focuses on the synthesis of a novel diarylpyridine-based COX-2 inhibitor, utilizing this compound as a key building block, capitalizing on the established importance of the pyridinyl and methylsulfonyl moieties in achieving potent and selective COX-2 inhibition.

The Strategic Importance of this compound

This compound is a valuable precursor for the synthesis of diarylpyridine COX-2 inhibitors. Its structure incorporates two key features:

  • A Pyridine Ring: Pyridine and its derivatives are prominent scaffolds in medicinal chemistry due to their diverse pharmacological activities and ability to form crucial interactions with biological targets.[4]

  • A Methylsulfonyl Group: The methylsulfonyl moiety is a well-established pharmacophore for achieving COX-2 selectivity.[1][5]

This starting material provides a convergent and efficient route to novel COX-2 inhibitors, with the potential for diverse functionalization to explore structure-activity relationships (SAR).

Synthetic Pathway and Protocols

The following section outlines a detailed, two-step synthetic protocol for the preparation of a novel diarylpyridine COX-2 inhibitor from this compound. The proposed synthesis involves a palladium-catalyzed α-arylation followed by a condensation reaction to form the final diarylpyridine scaffold, a strategy inspired by established methods for synthesizing similar COX-2 inhibitors.[6][7]

Diagram of the Synthetic Workflow

Synthetic_Workflow A This compound B Step 1: Palladium-Catalyzed α-Arylation A->B 1-bromo-4-chlorobenzene, Pd catalyst, base C Intermediate: 1-(4-chlorophenyl)-2-(methylsulfonyl)-2-(pyridin-2-yl)ethanone B->C D Step 2: Condensation with Vinamidinium Salt C->D Vinamidinium salt, Ammonium acetate E Final Product: Diarylpyridine COX-2 Inhibitor D->E F Purification and Characterization E->F Chromatography, NMR, Mass Spec

Caption: Synthetic workflow for the diarylpyridine COX-2 inhibitor.

Step 1: Palladium-Catalyzed α-Arylation

This step introduces the second aryl ring to the ethanone backbone, a crucial step in constructing the diaryl scaffold. Palladium-catalyzed α-arylation is a powerful method for forming C-C bonds between an aromatic ring and the α-carbon of a ketone.[8][9]

Protocol:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-bromo-4-chlorobenzene (1.2 eq), a palladium catalyst such as Pd(dba)2 (0.05 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-(4-chlorophenyl)-2-(methylsulfonyl)-2-(pyridin-2-yl)ethanone.

Step 2: Condensation with Vinamidinium Salt

This step forms the central pyridine ring of the final product through a condensation reaction with a vinamidinium salt, a well-established method for the synthesis of substituted pyridines.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagents: Add a β-chlorovinamidinium salt (e.g., 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, 1.1 eq) and ammonium acetate (5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for several hours.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification and Characterization: Concentrate the organic solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final diarylpyridine COX-2 inhibitor. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]

Biological Evaluation: In Vitro COX Inhibition Assays

The following protocols are for determining the inhibitory potency (IC50) and selectivity of the newly synthesized compound against COX-1 and COX-2.

Diagram of the In Vitro Assay Workflow

Assay_Workflow A Prepare Reagents: Enzymes (COX-1, COX-2), Inhibitor Stock, Substrate B Assay Plate Setup (96-well) A->B C Incubation of Enzyme with Inhibitor B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Product Formation (Fluorometric/Colorimetric) D->E F Data Analysis: Calculate IC50 and Selectivity Index E->F

Caption: Workflow for the in vitro COX inhibition assay.

Fluorometric COX-2 Inhibitor Screening Assay

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO. Perform serial dilutions to obtain a range of test concentrations.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the arachidonic acid substrate solution according to the kit manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well opaque plate, add the assay buffer, COX probe, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the various concentrations of the synthesized inhibitor or a vehicle control (DMSO) to the wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[10]

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement and Data Analysis:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[10]

    • Calculate the rate of reaction from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Synthesized InhibitorExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~15~0.075>200

Note: The IC50 values for Celecoxib are representative and may vary depending on assay conditions.

Conclusion and Future Perspectives

This guide provides a robust framework for the synthesis and evaluation of novel diarylpyridine-based COX-2 inhibitors using this compound as a strategic starting material. The detailed protocols for synthesis and biological testing are designed to be readily implemented in a research setting. The modular nature of the synthetic route allows for the generation of a library of analogs for comprehensive SAR studies, which can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. Further in vivo studies are necessary to validate the anti-inflammatory efficacy and safety of promising lead compounds.

References

  • Wang, D., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4695. [Link]

  • Abdellatif, K. R., et al. (2014). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]

  • Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751-17781. [Link]

  • Wikipedia. (2023, December 27). Discovery and development of cyclooxygenase 2 inhibitors. In Wikipedia. [Link]

  • Li, B., et al. (2015). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Chemical Communications, 51(8), 1431-1434. [Link]

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3505. [Link]

  • Liao, X., et al. (2017). Prokaryotic expression, purification and characterization of human cyclooxygenase-2. Experimental and Therapeutic Medicine, 13(5), 2347-2354. [Link]

  • European Patent Office. (2012).
  • Guller, U. A., et al. (2019). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Molecules, 24(19), 3529. [Link]

  • LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Kulkarni, J., Ameta, R., & Kothari, S. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences, 11(23s). [Link]

  • Navidpour, L., et al. (2018). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 15(10), 1048-1056. [Link]

  • Gierse, J. K., et al. (1999). Purification of recombinant human COX-1 and COX-2. Protein Expression and Purification, 16(3), 364-371. [Link]

  • Kulkarni, J., Ameta, R., & Kothari, S. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences, 11(23s). [Link]

  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • de Filippis, A. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]

  • Al-Harrasi, A., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 1-11. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of etoricoxib. US9024030B2.
  • Liu, C., et al. (2021). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 12(1), 1-8. [Link]

  • Guzmán, A., et al. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Journal of the Mexican Chemical Society, 48(4), 273-279. [Link]

  • Ahmed, M. B. (n.d.). The Claisen Condensation. [Link]

  • European Patent Office. (2014). A process for the preparation of etoricoxib. EP2479166B1. [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]

  • Langer, R., et al. (2018). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Chemical Science, 9(4), 937-942. [Link]

  • Wikipedia. (2023, November 28). Claisen condensation. In Wikipedia. [Link]

Sources

Application Note: Catalytic Alkylation of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-Ketosulfones

Executive Summary & Strategic Analysis

The substrate 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone (referred to herein as Substrate A ) represents a unique class of "privileged scaffolds" in drug discovery, combining a highly acidic


-ketosulfone motif with a chelating pyridine ring. This structure serves as a critical intermediate for COX-2 inhibitors (e.g., Etoricoxib analogs) and various agrochemicals.

Technical Challenge: Alkylation of Substrate A presents a dichotomy of reactivity:

  • High Acidity (

    
    ):  The methylene protons are flanked by two strong electron-withdrawing groups (carbonyl and sulfonyl), making deprotonation facile.
    
  • Chelation Interference: The pyridine nitrogen (N1) and carbonyl oxygen can form stable bidentate complexes with transition metal catalysts, potentially poisoning the catalytic cycle or altering regioselectivity (C- vs. O-alkylation).

Scope of Guide: This application note details two distinct catalytic pathways:

  • Method A (High-Fidelity): Nickel-Catalyzed Asymmetric Alkylation for enantioselective synthesis.[1]

  • Method B (High-Throughput): Phase-Transfer Catalyzed (PTC) Alkylation for scalable, racemic production.

Chemical Context & Mechanistic Grounding[2]

Substrate Activation Profile

The reactivity of Substrate A is governed by the stability of its enolate.[2] Unlike simple ketones, the negative charge is delocalized across the carbonyl, the sulfonyl, and potentially the pyridine ring (via inductive effects).[2]

  • Regioselectivity: C-alkylation is thermodynamically preferred over O-alkylation due to the "soft" nature of the stabilized carbanion.

  • Catalyst Interaction: In transition metal catalysis, the pyridine nitrogen acts as a "docking station."[2] While this can poison unligated metals, it can be leveraged to direct the catalyst to the reaction site if the metal center is coordinatively unsaturated.[2]

Visualization of Catalytic Pathways

ReactionPathways Substrate 2-Methylsulfonyl-1- (pyridin-2-yl)ethanone Base Base Deprotonation Substrate->Base pKa ~11 Enolate Stabilized Enolate (Py-C(O)-CH-SO2Me)- Base->Enolate MethodA Method A: Ni-Catalysis (Asymmetric) Enolate->MethodA Chiral Ligand Control MethodB Method B: PTC (Racemic/Scalable) Enolate->MethodB Ion Pairing (Q+X-) Product Alpha-Alkylated Product MethodA->Product Enantioselective C-C Bond MethodB->Product SN2 Substitution

Figure 1: Divergent catalytic strategies for the alkylation of Substrate A.

Protocol A: Nickel-Catalyzed Asymmetric Alkylation

Application: Synthesis of chiral derivatives where the


-carbon becomes a stereocenter.
Mechanism:  This protocol utilizes a chiral Nickel(II)-diamine or diphosphine complex. The pyridine moiety of the substrate aids in organizing the transition state via secondary coordination, enhancing enantioselectivity.[2]
Materials & Reagents
ReagentEquiv.RoleNotes
Substrate A 1.0SubstrateDry thoroughly (azeotrope w/ toluene).
Alkyl Halide 1.2 - 1.5ElectrophileAlkyl Iodides/Bromides preferred.[2]
Ni(OAc)₂·4H₂O 0.05 (5 mol%)Pre-catalystAir-stable Ni(II) source.
(R,R)-DBFOX-Ph 0.06 (6 mol%)Chiral LigandOr similar chiral bis(oxazoline).
Cs₂CO₃ 1.5BaseMild base prevents side reactions.[2]
Toluene/THF (9:1) -SolventNon-polar solvent enhances ion-pairing.
Step-by-Step Procedure
  • Catalyst Formation: In a glovebox or under Argon, mix

    
     and the chiral ligand in THF. Stir at room temperature for 30 mins to form the active complex (color change typically observed).
    
  • Substrate Addition: Add Substrate A and

    
     to the reaction vessel.
    
  • Solvent Switch: Dilute with Toluene (to achieve 9:1 Toluene:THF ratio). Note: High THF concentration can reduce ee% by competing for coordination sites.[2]

  • Alkylation: Add the Alkyl Halide dropwise.[2]

  • Incubation: Stir at

    
     to 
    
    
    
    . Monitor by TLC/LC-MS. Reaction times are typically 12–24 hours.[2]
  • Quench: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • TLC: The product will be less polar than the starting material (loss of acidic proton/H-bond donor).

  • NMR: Look for the disappearance of the

    
     singlet (
    
    
    
    ppm) and appearance of a chiral methine proton (quartet/multiplet).

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation

Application: Large-scale synthesis of non-chiral analogs or racemic standards. Mechanism: Interfacial catalysis.[2] The quaternary ammonium salt transfers the enolate from the solid/aqueous interface into the organic phase, protecting it from solvation and increasing nucleophilicity.[2]

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate A 1.0Substrate
Alkyl Halide 1.2ElectrophileBenzyl bromides, Allyl bromides, or primary iodides.[2]
K₂CO₃ 2.0BaseSolid, anhydrous.[2]
TBAB 0.10 (10 mol%)CatalystTetrabutylammonium bromide.
Acetone or DCM -SolventAcetone for speed; DCM for selectivity.[2]
Step-by-Step Procedure
  • Charge: To a round-bottom flask, add Substrate A , finely ground

    
    , and TBAB.
    
  • Solvation: Add Acetone (0.5 M concentration relative to substrate). Stir vigorously.

  • Addition: Add the Alkyl Halide in a single portion.

  • Reaction: Heat to mild reflux (

    
    ) for 2–4 hours.
    
    • Critical Control: Do not overheat.[2] The sulfonyl group makes the product susceptible to retro-Claisen-type cleavage if hydroxide is generated (keep system dry).

  • Workup:

    • Evaporate Acetone.[2]

    • Redissolve residue in DCM and water.[2]

    • pH Adjustment: The pyridine ring makes the product basic.[2] Ensure the aqueous layer is pH ~8-9 during extraction to keep the pyridine neutral (organic soluble). Do not acidify, or the product will protonate and move to the aqueous layer.[2]

  • Isolation: Dry organic layer over

    
     and concentrate.
    

Troubleshooting & Critical Process Parameters (CPPs)

Catalyst Poisoning (Method A)

If conversion is low (<10%) in the Ni-catalyzed method, the pyridine nitrogen may be sequestering the Nickel.

  • Solution: Increase catalyst loading to 10 mol% or add a Lewis Acid additive (e.g.,

    
    ) to preferentially bind the pyridine nitrogen, freeing the Nickel for the enolate.
    
O- vs. C-Alkylation

While C-alkylation is preferred, "hard" electrophiles (e.g., MOM-Cl, sulfates) may lead to O-alkylation.

  • Correction: Switch to a "softer" leaving group (Iodide) and a non-polar solvent (Toluene) to favor C-alkylation.

Product Stability

-ketosulfones can undergo desulfonylation under reductive conditions.[2] Avoid using reducing metals (Zn, Fe) in subsequent steps without protection.[2]

References

  • Ni-Catalyzed Asymmetric Alkylation: Wang, P., et al.

    
    -Alkylation of Ketones with Unactivated Alkyl Halides."[3][2] J. Am. Chem. Soc., 2023 , 145, 27211–27217.[3][2]
    [Link]
    
  • Michael Addition of

    
    -Ketosulfones:  Tsvetkov, V. B., et al. "Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction of 
    
    
    
    -ketosulfones." Beilstein J. Org.[2] Chem., 2019 , 15, 1289–1296.[2] [Link]
  • General Reactivity of Pyridyl Ketones: "Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[4][5] European Patent EP2551265B1.

  • Organocatalytic Approaches: "Direct Asymmetric Alkylation of Ketones: Still Unconquered."[2] Chem. Eur. J., 2017 , 23, 1–14.[2] [Link]

Sources

Application Note: Scalable Synthesis of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone from Picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, two-step synthesis of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone starting from picolinic acid . This structural motif—a


-keto sulfone linked to a pyridine ring—is a critical intermediate in the synthesis of kinase inhibitors and heterocyclic building blocks.

While direct acylation of dimethyl sulfone with carboxylic acids is possible using coupling agents (e.g., CDI), the Ester-Enolate Condensation Route presented here offers superior scalability, purification profiles, and reproducibility for medicinal chemistry campaigns.

Key Advantages of This Protocol
  • Scalability: Avoids the use of unstable acyl chlorides.

  • Purity: Crystalline intermediates allow for purification without chromatography in early steps.

  • Safety: Controlled generation of the sulfone carbanion.

Strategic Overview & Retrosynthesis

The synthesis relies on the activation of picolinic acid as an ester, followed by a Claisen-type condensation with the carbanion of dimethyl sulfone.

G PicolinicAcid Picolinic Acid (Starting Material) MethylPicolinate Methyl Picolinate (Activated Intermediate) PicolinicAcid->MethylPicolinate Step 1: Esterification (MeOH, SOCl2) Target This compound (Target) MethylPicolinate->Target Step 2: Condensation (NaH, THF/DMSO) DimethylSulfone Dimethyl Sulfone (Reagent) DimethylSulfone->Target Carbanion Formation

Figure 1: Synthetic workflow. Step 1 activates the acid; Step 2 constructs the C-C bond via nucleophilic attack of the sulfone anion.

Step 1: Synthesis of Methyl Picolinate

Objective: Convert the carboxylic acid to a methyl ester to serve as an electrophile for the subsequent condensation.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Amount (Example)
Picolinic Acid123.111.012.3 g
Methanol (anhydrous)32.04Solvent100 mL
Thionyl Chloride (

)
118.971.510.9 mL
NaHCO

(sat. aq.)
--For quench
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place under a nitrogen atmosphere.

  • Solvation: Charge Picolinic Acid (12.3 g) and Methanol (100 mL) into the flask. Cool the suspension to 0 °C using an ice bath.

  • Activation: Add Thionyl Chloride (

    
    ) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess

      
      .
      
    • Redissolve the residue in DCM (100 mL).

    • Wash carefully with saturated NaHCO

      
       (2 x 50 mL) to neutralize residual acid.
      
    • Dry the organic layer over MgSO

      
      , filter, and concentrate.[9]
      
  • Output: Methyl picolinate is typically obtained as a light yellow oil or low-melting solid. Yields are generally >90%.[10]

Step 2: Condensation of Dimethyl Sulfone

Objective: Coupling of the methyl ester with the dimethyl sulfone anion to form the


-keto sulfone.
Mechanistic Insight

This reaction requires the generation of the dimethyl sulfone carbanion (


). Because the product (

-keto sulfone) is more acidic (

) than the starting dimethyl sulfone (

), at least 2 equivalents of base are required to drive the reaction to completion. The product initially exists as a bis-enolate salt in the reaction mixture.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][11]Amount (Example)
Methyl Picolinate137.141.06.85 g (50 mmol)
Dimethyl Sulfone94.131.25.64 g (60 mmol)
Sodium Hydride (60% in oil)24.002.55.0 g (125 mmol)
THF (anhydrous)72.11Solvent150 mL
Detailed Protocol
  • Carbanion Generation:

    • In a dry 500 mL 3-neck flask under

      
      , suspend NaH (5.0 g) in anhydrous THF (100 mL).
      
    • Add Dimethyl Sulfone (5.64 g) solid in portions at room temperature.

    • Heat the mixture to reflux (66 °C) for 1 hour. Note: Hydrogen gas evolution will occur. The formation of a thick white suspension indicates the sodium salt of dimethyl sulfone.

  • Condensation:

    • Dissolve Methyl Picolinate (6.85 g) in THF (50 mL).

    • Add the ester solution dropwise to the refluxing sulfone anion slurry over 30 minutes.

    • Continue refluxing for 2–4 hours. The mixture will often turn yellow/orange, indicating the formation of the conjugated enolate.

  • Quench & Isolation (Critical Step):

    • Cool the reaction to 0 °C.

    • Slowly quench with water (50 mL) or 1N HCl. Caution: Unreacted NaH will react vigorously.

    • Adjust the pH of the aqueous layer to pH 3–4 using 1N HCl. This protonates the enolate to form the neutral

      
      -keto sulfone, which often precipitates.
      
  • Extraction:

    • If a solid forms, filter and wash with cold water/hexanes.

    • If no precipitate, extract with EtOAc (3 x 100 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Isopropanol if necessary.

    • Target Appearance: White to off-white crystalline solid.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow solid
Purity HPLC/UPLC (254 nm)> 95% Area
Identity 1H NMR (DMSO-d6)Conforms to structure
Mass Spec LCMS (ESI+)[M+H]+ = 200.03
Expected 1H NMR Data (400 MHz, DMSO-d6)

Due to keto-enol tautomerism, signals may vary slightly based on solvent, but the keto form usually predominates in


.
  • 
     8.75 (d, 1H, Py-H6)
    
  • 
     8.10 (d, 1H, Py-H3)
    
  • 
     8.00 (td, 1H, Py-H4)
    
  • 
     7.65 (m, 1H, Py-H5)
    
  • 
     5.10 (s, 2H, 
    
    
    
    ) — Diagnostic Peak
  • 
     3.20 (s, 3H, 
    
    
    
    )

Troubleshooting & Safety

Reaction Pathway Visualization

Mechanism NaH NaH (Base) Sulfone Dimethyl Sulfone NaH->Sulfone Deprotonation Anion Sulfone Anion (MeSO2CH2-) Sulfone->Anion Intermediate Tetrahedral Intermediate Anion->Intermediate + Methyl Picolinate ProductSalt Product Enolate Salt (Precipitate) Intermediate->ProductSalt - OMe (Elimination) Final Acidic Quench -> Product ProductSalt->Final + HCl (pH 4)

Figure 2: Mechanistic pathway highlighting the critical enolate salt formation.

Troubleshooting Guide
  • Low Yield: Ensure the THF is anhydrous. Water kills the sulfone anion immediately. If the sulfone doesn't dissolve/react, add dry DMSO (10% v/v) as a co-solvent to solubilize the anion.

  • Sticky Solid: If the product oils out during acidification, extract with DCM instead of EtOAc, as sulfones have good solubility in chlorinated solvents.

  • Safety Note (NaH): Sodium hydride is pyrophoric. Weigh in a hood. Quench all reaction vessels and tools with isopropanol before adding water.

References

  • General Method for

    
    -keto sulfones:  Trost, B. M.; Curran, D. P. Tetrahedron Lett.[12]1981 , 22, 1287.
    
  • Synthesis of Pyridine-Based Inhibitors (Procedure Source): Journal of Medicinal Chemistry, 2008 , 51(15), 4672–4684.

  • Alternative One-Pot Methods (Context): Organic Chemistry Frontiers, 2014, 1, Synthesis of

    
    -keto sulfones via multicomponent reaction.
    
    
  • Analytical Data Verification: PubChem Compound Summary for 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone (Analogous verification).

Sources

Application Notes and Protocols: Functionalization of the Pyridine Ring in Sulfonyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science, with a significant percentage of FDA-approved drugs containing this heterocycle.[1][2] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged structural motif.[1] When coupled with a sulfonyl ethanone moiety, the resulting derivatives present both a synthetic challenge and a gateway to novel chemical entities with diverse biological activities. The sulfonyl group, a potent electron-withdrawing group, further modulates the electronic landscape of the pyridine ring, influencing its reactivity and directing subsequent functionalization.

This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of the pyridine ring within sulfonyl ethanone derivatives. We will delve into the causality behind experimental choices, offering insights honed from practical application to empower researchers in their synthetic endeavors.

Understanding the Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom.[1] This inherent electron deficiency makes electrophilic aromatic substitution challenging, often requiring harsh conditions. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The lone pair of electrons on the nitrogen atom can also coordinate with Lewis acids, which can either activate or deactivate the ring towards certain transformations.[1]

The introduction of a sulfonyl ethanone substituent further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic and radical-based functionalization. The position of this substituent on the pyridine ring is critical in dictating the regioselectivity of subsequent reactions.

Strategic Approaches to Pyridine Functionalization

A variety of methods have been developed to functionalize the pyridine ring, each with its own set of advantages and limitations. The choice of strategy depends on the desired position of functionalization (C2, C3, C4, or C6), the nature of the desired functional group, and the overall substitution pattern of the starting material.

Key strategies include:

  • Pyridine N-Oxide Mediated Functionalization: A powerful and versatile approach that alters the electronic properties of the pyridine ring, facilitating both electrophilic and nucleophilic substitutions.[3][4][5]

  • Minisci Reaction: A radical-based method for the direct alkylation and acylation of electron-deficient heterocycles.[6][7][8]

  • Vicarious Nucleophilic Substitution (VNS): A method for the formal substitution of a hydrogen atom with a nucleophile, particularly effective for introducing carbon and heteroatom substituents.[9][10][11][12]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: A cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision.[1][13][14][15][16][17][18][19]

  • Direct C-H Activation: An atom-economical approach that avoids the need for pre-functionalized starting materials.[2][3][4][13][14]

The following diagram illustrates a decision-making workflow for selecting an appropriate functionalization strategy.

G start Starting Pyridine Sulfonyl Ethanone Derivative target_pos Desired Position of Functionalization? start->target_pos c2_c6 C2 or C6 target_pos->c2_c6 C2/C6 c4 C4 target_pos->c4 C4 c3_c5 C3 or C5 target_pos->c3_c5 C3/C5 functional_group Desired Functional Group? c2_c6->functional_group c4->functional_group c3_c5->functional_group strategy_cha C-H Activation c3_c5->strategy_cha alkyl_acyl Alkyl / Acyl functional_group->alkyl_acyl Alkyl/Acyl aryl_heteroaryl Aryl / Heteroaryl functional_group->aryl_heteroaryl Aryl/Heteroaryl other Other (e.g., -NH2, -OH) functional_group->other Other strategy_minisci Minisci Reaction alkyl_acyl->strategy_minisci strategy_vns Vicarious Nucleophilic Substitution alkyl_acyl->strategy_vns strategy_tmc Transition-Metal Cross-Coupling aryl_heteroaryl->strategy_tmc strategy_noxide Pyridine N-Oxide Chemistry other->strategy_noxide

Caption: Decision workflow for pyridine functionalization.

Protocols and Application Notes

Pyridine N-Oxide Mediated Functionalization

The formation of a pyridine N-oxide dramatically alters the electronic properties of the ring. The N-oxide group acts as a strong π-donor, increasing electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.[5] It also activates the C2 and C4 positions for nucleophilic substitution.[5] This dual reactivity makes pyridine N-oxides incredibly versatile intermediates.

Protocol: Synthesis of a Pyridine N-Oxide

Materials:

  • Pyridine sulfonyl ethanone derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the pyridine sulfonyl ethanone derivative (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the pyridine N-oxide.

Causality and Insights:

  • The use of m-CPBA is a common and effective method for N-oxidation. Other peroxy acids can also be employed.[20]

  • The reaction is typically exothermic, hence the need for initial cooling and portion-wise addition of the oxidant.

  • The workup with sodium sulfite is to quench any remaining peroxy acid, and the sodium bicarbonate wash removes the resulting m-chlorobenzoic acid.

Application: Nucleophilic Chlorination of a Pyridine N-Oxide

Materials:

  • Pyridine N-oxide derivative

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or another high-boiling solvent)

  • Ice bath

  • Reflux condenser

Procedure:

  • In a fume hood, carefully add the pyridine N-oxide derivative (1.0 eq) to POCl₃ (3-5 eq) at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a solid base (e.g., sodium carbonate) until pH > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the chlorinated pyridine derivative.

Causality and Insights:

  • This reaction typically yields a mixture of 2- and 4-chlorinated products.[20] The regioselectivity can be influenced by steric and electronic factors of other substituents on the pyridine ring.

  • The reaction is highly exothermic and releases HCl gas, necessitating careful handling in a well-ventilated fume hood.

Minisci-Type Radical Alkylation

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles.[8] It involves the addition of a nucleophilic radical to the protonated pyridine ring. This method is particularly useful for introducing alkyl groups at the C2 and C4 positions.

Protocol: General Procedure for Minisci Reaction

Materials:

  • Pyridine sulfonyl ethanone derivative

  • Carboxylic acid (as the alkyl source)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Silver nitrate (AgNO₃) (catalytic)

  • Dichloroethane (DCE) and Water (biphasic system)

  • Teflon-sealed screw-cap tube

Procedure:

  • To a screw-cap tube, add the pyridine sulfonyl ethanone derivative (1.0 eq), the carboxylic acid (2.0 eq), ammonium persulfate (2.0 eq), and silver nitrate (0.2 eq).[6]

  • Add DCE and water to create a biphasic mixture.

  • Seal the tube and heat the mixture at 50-80 °C for 2-12 hours, with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Causality and Insights:

  • The reaction proceeds via the generation of an alkyl radical from the corresponding carboxylic acid through oxidative decarboxylation mediated by the silver catalyst and persulfate.

  • The acidic conditions protonate the pyridine nitrogen, activating the ring towards radical attack.

  • The regioselectivity (C2 vs. C4) can be influenced by the steric bulk of the incoming radical and the substituents on the pyridine ring. For enhanced C4 selectivity, the use of a removable blocking group on the nitrogen has been reported.[6][7]

Table 1: Representative Minisci Alkylation Reactions

EntryPyridine SubstrateCarboxylic AcidProduct(s)Yield (%)Reference
13-Sulfonyl ethanone pyridinePivalic acid2-tert-butyl-3-sulfonyl ethanone pyridine97[8]
2PyridineAdamantane-1-carboxylic acid2-Adamantylpyridine & 4-Adamantylpyridine-[7]
34-CyanopyridineOxamic acid/alkeneC2-functionalized 4-cyanopyridine-[21]
Vicarious Nucleophilic Substitution (VNS)

VNS is a unique reaction that allows for the formal substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring.[11][12] The nucleophile must contain a leaving group on the α-carbon. The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by base-induced β-elimination.[9][10]

Protocol: VNS Alkylation of a Nitropyridine Derivative

This protocol is exemplified with a nitropyridine as they are highly activated towards VNS. A sulfonyl ethanone group would similarly activate the ring.

Materials:

  • Nitropyridine derivative (e.g., 3-nitro-5-(sulfonyl ethanone)pyridine)

  • Sulfone-stabilized carbanion precursor (e.g., chloromethyl phenyl sulfone)

  • Strong base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the sulfone precursor in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C to -40 °C).

  • Add the strong base portion-wise to generate the carbanion. Stir for 15-30 minutes.

  • Add a solution of the nitropyridine derivative in the same solvent dropwise to the carbanion solution.

  • Stir the reaction at low temperature for a specified time (e.g., 30 minutes to 2 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights:

  • The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[10]

  • The choice of base and solvent is crucial for the efficient generation of the carbanion and for controlling the reaction pathway.

  • The low temperature is necessary to control the reactivity of the carbanion and prevent side reactions.

G cluster_0 VNS Mechanism Nitro-Pyridine Nitro-Pyridine Meisenheimer Adduct Meisenheimer Adduct Nitro-Pyridine->Meisenheimer Adduct Nucleophilic Attack Carbanion\n(with leaving group) Carbanion (with leaving group) Carbanion\n(with leaving group)->Meisenheimer Adduct Base-induced\nβ-elimination Base-induced β-elimination Meisenheimer Adduct->Base-induced\nβ-elimination Alkylated Nitro-Pyridine Alkylated Nitro-Pyridine Base-induced\nβ-elimination->Alkylated Nitro-Pyridine

Caption: Simplified VNS reaction mechanism.

Transition-Metal Catalyzed Cross-Coupling

Cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, are indispensable for forming C-C and C-N bonds. These reactions typically require a pre-functionalized pyridine, such as a halopyridine.

Protocol: Suzuki Cross-Coupling of a Bromo-Pyridine Derivative

Materials:

  • Bromo-pyridine sulfonyl ethanone derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add the bromo-pyridine derivative (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (3x).

  • Add the de-gassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 2-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Causality and Insights:

  • The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate combination.

  • The oxidative addition of the palladium catalyst to the C-Br bond is a key step in the catalytic cycle. The electron-deficient nature of the pyridine ring can facilitate this step.

  • It is crucial to ensure anaerobic conditions to prevent degradation of the catalyst and boronic acid.

Conclusion

The functionalization of the pyridine ring in sulfonyl ethanone derivatives offers a rich landscape for synthetic exploration. By understanding the inherent reactivity of the pyridine nucleus and the influence of the sulfonyl ethanone substituent, researchers can strategically select from a diverse toolbox of synthetic methods. The protocols and insights provided herein serve as a practical guide for navigating the challenges and unlocking the potential of these valuable scaffolds in the pursuit of novel molecules for drug discovery and beyond.

References

  • Roy, S. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(2), 94-114. Available at: [Link]

  • Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1019. Available at: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 730-791. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 239-248. Available at: [Link]

  • Akai, S. (2001). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1093-1101. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(13), 5183. Available at: [Link]

  • Roy, S. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(2), 94-114. Available at: [Link]

  • Majumdar, N. (2019). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 17(43), 9367-9386. Available at: [Link]

  • Hsu, H.-H., et al. (2024). 4-selective functionalization of pyridine. ACS Spring 2024 - Sessions. Available at: [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 241-245. Available at: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 730-791. Available at: [Link]

  • Maji, A., & Kundu, D. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Maji, A., & Kundu, D. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 20(4), 679-693. Available at: [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Jana, R., & Pathak, T. P. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492. Available at: [Link]

  • Jana, R., & Pathak, T. P. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417-1492. Available at: [Link]

  • Wang, Y., et al. (2025). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. Available at: [Link]

  • Nosten, F., & Imming, P. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Stanetty, P. (2007). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]

  • Nosten, F., & Imming, P. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

  • Levin, S. (2023). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. Available at: [Link]

  • SciSpace. (n.d.). Vicarious nucleophilic substitution. Retrieved February 15, 2024, from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Wikipedia. (n.d.). Vicarious nucleophilic substitution. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Asif, M. (2010). Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Asian Journal of Chemistry, 22(5), 3633-3638. Available at: [Link]

  • Google Patents. (2013). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved February 15, 2024, from [Link]

  • Li, Q., et al. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 26(10), 2899. Available at: [Link]

  • Singh, R., et al. (2025). Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. Journal of Drug Delivery and Therapeutics, 15(8), 1-10. Available at: [Link]

  • Padwa, A. (2005). The Use of Sulfonyl 1,3-Dienes in Organic Synthesis. Chemical Reviews, 105(12), 4717-4752. Available at: [Link]

Sources

Application Note: Solvent Engineering for 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

[1]

Executive Summary

This compound represents a specialized class of pyridyl


-keto sulfones1

Successful manipulation of this scaffold requires a solvent strategy that manages proton transfer dynamics and chelation effects .[1] This guide provides protocols for alkylation, condensation, and heterocycle synthesis, emphasizing how solvent dielectric constants (


Physicochemical Profile & Solubility Matrix

Understanding the solute-solvent interaction is the first step in protocol design.[1] The molecule is amphiphilic: the pyridine and sulfone moieties are polar/H-bond acceptors, while the hydrophobic backbone requires organic solvation.

Table 1: Solubility & Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationTechnical Warning
Dipolar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Alkylation,

High boiling points complicate workup; can solvate cations too well, promoting O-alkylation over C-alkylation.[1]
Polar Protic Methanol, Ethanol, IsopropanolGood (Heating often req.)Condensation, ReductionProtic solvents can quench strong bases; H-bonding to pyridine N reduces nucleophilicity.[1]
Chlorinated DCM, ChloroformGood Extraction, HalogenationAcidic byproducts (HCl) from solvent decomposition can protonate pyridine.
Ethers THF, 2-MeTHF, DioxaneModerate Low-temp lithiationPeroxide formation risk; 2-MeTHF is the preferred green alternative.[1]
Non-Polar Toluene, HexanePoor Azeotropic Water RemovalRequires phase transfer catalysts (PTC) for biphasic reactions.

Decision Framework: Solvent Selection Logic

The choice of solvent is not arbitrary; it shifts the equilibrium of the active methylene species.

Diagram 1: Solvent Selection Decision Tree

This logic flow determines the optimal solvent system based on the intended transformation.[1]

SolventSelectionStartTarget ReactionAlkylationC-Alkylation / FunctionalizationStart->AlkylationCondensationHeterocycle Formation(e.g., Imidazopyridines)Start->CondensationReductionKetone ReductionStart->ReductionAlk_SolvDipolar Aprotic(DMF, DMSO)Alkylation->Alk_SolvMaximize NucleophilicityCond_SolvProtic / Azeotropic(EtOH or Toluene)Condensation->Cond_SolvManage WaterRed_SolvAlcoholic(MeOH, EtOH)Reduction->Red_SolvSolubilize BorohydrideAlk_MechMechanism:Solvates cation (K+),Leaves 'naked' enolateAlk_Solv->Alk_MechCond_MechMechanism:Stabilizes transition stateor removes H2OCond_Solv->Cond_Mech

Caption: Decision matrix for solvent selection based on electronic requirements of the transition state.

Detailed Protocols

Protocol A: Regioselective C-Alkylation

Objective: Alkylate the active methylene position without touching the pyridine nitrogen.[1] Challenge: The pyridine nitrogen is nucleophilic. Using a non-polar solvent promotes N-alkylation (quaternization).[1] Using a dipolar aprotic solvent favors the formation of the soft C-enolate.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or NaH (1.1 eq for difficult electrophiles)[1]
    
  • Electrophile: Alkyl Halide (1.1 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (powdered, dry). Stir at RT for 30 min.[1][2] The solution will likely turn yellow/orange, indicating enolate formation.
    
    • Note: If using NaH, cool to 0°C before addition to prevent exotherm.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT (or heat to 60°C for sterically hindered electrophiles) for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup (Critical): DMF is hard to remove.

    • Dilute reaction mixture with 10 volumes of ice-water .

    • The product often precipitates (due to the hydrophobic alkyl chain).[1] Filter and wash with water.[1]

    • If no precipitate: Extract with EtOAc (3x).[1][3] Wash organic layer with 5% LiCl solution (removes residual DMF).[1]

Protocol B: "One-Pot" Imidazo[1,2-a]pyridine Synthesis

Objective: React the ketone moiety with 2-aminopyridine to fuse a ring (Ortoleva-King type reaction). Solvent Logic: This reaction produces water.[1][4] A protic solvent (Ethanol) is often used to solubilize the ionic intermediates, but Toluene is superior if water removal (Dean-Stark) is required to drive equilibrium.[1]

Reagents:

  • Substrate: this compound[1]

  • Reagent: 2-Aminopyridine (1.1 eq)[1]

  • Oxidant/Catalyst:

    
     (Iodine) or Copper salts (if oxidative coupling).[1]
    
  • Solvent: Ethanol (Green route) or Toluene.[1][5]

Step-by-Step (Green Route):

  • Mix: Combine substrate (1 mmol) and 2-aminopyridine (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add Iodine (

    
    , 0.5 eq) or a Lewis Acid.
    
  • Reflux: Heat to reflux (78°C) for 6–12 hours.

    • Mechanism:[1][3][5] The pyridine nitrogen of 2-aminopyridine attacks the ketone.[1] The adjacent sulfone group may act as a leaving group in some variants, or simply activate the ketone. Note: In standard Ortoleva-King, the alpha-carbon needs a leaving group (like Br).[1] Here, oxidative conditions (

      
      ) generate the alpha-iodo intermediate in situ from the active methylene.
      
  • Isolation: Cool to RT. Add aqueous Sodium Thiosulfate (

    
    ) to quench iodine.[1]
    
  • Extraction: Extract with DCM. Purify via recrystallization from EtOH/Hexane.[1]

Diagram 2: Experimental Workflow (Alkylation)

WorkflowStep1Step 1: SolvationDissolve Substrate in DMF(High Dielectric Constant)Step2Step 2: ActivationAdd K2CO3(Formation of Enolate)Step1->Step2 DeprotonationStep3Step 3: Electrophile AdditionAdd R-X slowlyStep2->Step3 Nucleophilic AttackStep4Step 4: Quench/WorkupPour into Ice-Water(Precipitation)Step3->Step4 Product Isolation

Caption: Step-by-step workflow for the C-alkylation of the pyridyl beta-keto sulfone scaffold.

Troubleshooting & Critical Parameters

Self-Condensation[1]
  • Symptom: Complex mixture on LCMS; loss of starting material without product formation.[1]

  • Cause: The methylene is so acidic that the enolate can attack another molecule of the starting ketone (Aldol-type).[1]

  • Solution: Use high dilution (0.1 M) and add the base slowly or use a weaker base (

    
     instead of NaH).[1] Avoid heating unless necessary.[1][6]
    
Pyridine N-Oxidation[1][7]
  • Symptom: M+16 peak in Mass Spec.[1]

  • Cause: If using oxidative conditions (e.g., for heterocycle synthesis) or old ether solvents with peroxides.

  • Solution: Use fresh solvents; purge with Nitrogen/Argon.[1]

Solubility in Non-Polar Solvents[1]
  • Issue: Reagents don't dissolve in Toluene.

  • Solution: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6.[1] This allows the use of non-polar solvents to drive water removal while keeping the ionic base active.

References

  • Synthesis of Imidazo[1,2-a]pyridines: Zhang, Y., et al. "CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines."[4] J. Org.[1][4][7] Chem., 2013, 78, 12494-12504.[4] Link[1]

  • Beta-Keto Sulfone Synthesis: "Base-promoted synthesis of β-keto sulfones from N-acyl pyrroles and allyl sulfones."[1][8] RSC Advances, 2016. Link

  • Solvent Effects in Enolate Chemistry: "Solvent effects on the reactivity of enolates." Journal of the American Chemical Society.[1] (General Reference for Enolate/DMF interactions).

  • Etoricoxib Intermediate Chemistry: "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[1][5][9][10] Google Patents, US20120232281A1. Link

  • Reactivity of 2-Sulfonyl Pyridines: "2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles."[1][2][11] Journal of Medicinal Chemistry, 2022. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for this compound and all solvents before use.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Sulfones / Pyridine Derivatives
Reference ID:  TSC-2026-PYR-SO2[1]

Executive Summary

This guide addresses the purification of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone , a bifunctional intermediate often utilized in the synthesis of COX-2 inhibitors and heterocyclic ligands.[1] Its structure features a basic pyridine nitrogen and an acidic methylene bridge (


-proton), creating a unique amphoteric profile.[1]

Successful purification requires exploiting these orthogonal chemical properties. This guide moves beyond standard silica chromatography, prioritizing scalable chemical workups (Acid/Base switching) and crystallization techniques to remove common impurities like dimethyl sulfone, unreacted esters, and oligomeric byproducts.

Part 1: The "Quick Fix" Triage (Troubleshooting)

Q1: My crude product is a dark, sticky oil that won't solidify. How do I induce crystallization?

A: This is the most common issue with


-keto sulfones.[1] The "oil" is often a supercooled liquid containing solvent traps or trace impurities (like dimethyl sulfone) that depress the melting point.[1]

Protocol:

  • Solvent Exchange: Evaporate the reaction solvent completely (high vacuum).[1] Redissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .[1]

  • Trituration: If it remains oily upon cooling, add a non-polar anti-solvent dropwise (e.g., MTBE or Hexane ) until turbidity persists.[1]

  • The "Scratch" & Seed: Cool to 0°C. Scratch the inner glass surface with a spatula to create nucleation sites.[1] If available, add a seed crystal.

  • Sonication: Brief sonication (30 seconds) can disrupt the supersaturated state and force precipitation.[1]

Q2: I see a persistent impurity at the baseline of my TLC or near the solvent front. What is it?

  • Baseline (Polar): Likely Dimethyl Sulfone (if used as a reagent/solvent) or sulfinic acid byproducts.[1] These are water-soluble and best removed via aqueous washing (see Part 3).[1]

  • Solvent Front (Non-polar): Likely unreacted starting material (e.g., methyl picolinate) or decarboxylated byproducts.[1] These require recrystallization or the "Acid-Base Switch" to remove.[1]

Part 2: The "Acid-Base Switch" (Chemical Purification)

Q3: Chromatography is yielding poor separation. Is there a chemical alternative?

A: Yes. Because your molecule contains a pyridine ring (


), it can be reversibly protonated.[1] This allows you to move the product into the aqueous phase, wash away non-basic impurities, and then recover the product.[2]
The Protocol (The "Switch")
  • Dissolution: Dissolve crude mixture in DCM (Dichloromethane) or Ethyl Acetate .

  • Acid Extraction (Target -> Water): Extract the organic layer with 1M HCl (aq) (

    
    ).[1]
    
    • Mechanism:[1][3][4][5] The pyridine nitrogen protonates (

      
      ), making the product water-soluble.[1]
      
    • Fate of Impurities: Neutral impurities (dimethyl sulfone, starting esters) remain in the organic layer.[1] Discard the organic layer (after checking TLC!).[1]

  • Basification (Target -> Solid/Organic): Cool the combined acidic aqueous extracts to 0°C. Slowly add 2M NaOH or Sat. NaHCO

    
      until pH 
    
    
    
    8-9.[1]
    • Observation: The product should precipitate as a solid (free base).[1]

  • Recovery: Filter the solid.[1][2] If it oils out, extract the aqueous mixture with DCM, dry over MgSO

    
    , and evaporate.
    

Warning: Do not exceed pH 12 or heat during basification. The methylene protons between the carbonyl and sulfone are acidic; high pH can form the enolate, making the product water-soluble again or prone to retro-Claisen decomposition.[1]

Workflow Visualization

AcidBaseSwitch Start Crude Mixture (in DCM/EtOAc) AcidWash Extract with 1M HCl Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer Organic Layer (Contains Neutral Impurities) Split1->OrgLayer Discard AqLayer Aqueous Layer (pH < 2) (Contains Protonated Product) Split1->AqLayer Keep Basify Basify to pH 8-9 (NaOH/NaHCO3) AqLayer->Basify Precipitate Product Precipitates (Free Base) Basify->Precipitate

Caption: Logical flow for the Acid-Base purification strategy, exploiting the basicity of the pyridine ring to isolate the target from neutral byproducts.

Part 3: Recrystallization Methodologies

Q4: What is the optimal solvent system for high-purity crystallization?

A:


-keto sulfones generally crystallize well from alcohols.[1]
Solvent SystemSuitabilityNotes
Isopropanol (IPA) High The industry standard.[1] Good solubility at reflux, poor at 0°C.
Ethanol (95%) Medium Good for initial cleaning.[1] May require cooling to -20°C for high yield.[1]
EtOAc / Hexane Medium Use for "oily" crudes.[1] Dissolve in min. EtOAc, add Hexane until cloudy.
Methanol Low Often too soluble; leads to yield loss unless cooled significantly.[1]

Step-by-Step IPA Recrystallization:

  • Place crude solid in a flask with a stir bar.

  • Add IPA (approx. 5-10 mL per gram of solid).

  • Heat to reflux (82°C). If solid remains, add IPA in small portions until dissolved.

  • Optional: If solution is colored, add activated charcoal, stir 5 mins, and filter hot through Celite.

  • Remove from heat and allow to cool slowly to room temperature with gentle stirring.

  • Cool to 0-4°C in an ice bath for 1 hour.

  • Filter and wash with cold IPA.

Part 4: Chromatography Troubleshooting

Q5: My compound streaks/tails on the column. How do I fix this?

A: Tailing is caused by the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica gel.[1]

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., Hexane:EtOAc + 1% TEA).[1]

  • Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample.[1]

  • Alternative Stationary Phase: Use Alumina (Neutral or Basic) instead of Silica.[1] Alumina is less acidic and reduces streaking for pyridines.[1]

Part 5: Analytical Validation

Q6: How do I confirm the structure and purity?

A:

  • NMR (1H): Look for the characteristic singlet of the methyl sulfone (

    
     ppm) and the methylene bridge (
    
    
    
    ppm).[1] The pyridine protons should appear in the aromatic region (
    
    
    ppm).[1]
    • Note: In CDCl

      
      , keto-enol tautomerism is possible, though the sulfone usually locks it in the keto form.
      
  • Melting Point: Pure crystalline

    
    -keto sulfones in this class typically melt between 110°C and 150°C  (purity dependent).[1] Sharpness of the melting range (< 2°C) is the best indicator of purity.[1]
    
  • HPLC: Run a gradient of Water (0.1% TFA) vs. Acetonitrile. The pyridine will protonate, ensuring a sharp peak shape.

References

  • Merck & Co., Inc. (1999).[1] Process for synthesizing phenyl substituted pyridine or bipyridine COX-2 inhibitors. WO1999055830.[1] (Describes synthesis and crystallization of related pyridine-sulfone intermediates using alcohols).

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415-8420.[1][6] (Details the handling of pyridine-sulfone intermediates). [1]

  • BioChromato. (2019).[1] Novel way to remove DMSO and DMF. (General reference for removing sulfone/sulfoxide related solvents).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Methylsulfonyl)pyridine. (Structural data for the pyridine-sulfone moiety). [1]

Sources

Technical Support Center: Stabilizing β-Keto Sulfones During Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of β-keto sulfones during experimental workup and purification. Our goal is to equip you with the chemical knowledge and practical techniques to maximize your yield and purity by preventing unwanted decomposition.

Introduction: The Stability Challenge

β-Keto sulfones are powerful synthetic intermediates, valued for their utility in forming carbon-carbon bonds through reactions like the Michael and Knoevenagel additions, and as precursors to other important functional groups.[1] However, their synthetic utility is often hampered by their inherent instability, which can lead to significant yield loss during aqueous workup and purification.[2] Many researchers report high conversion rates by TLC or NMR of the crude reaction mixture, only to isolate the final product in low to moderate yields. This guide will illuminate the chemical reasons for this instability and provide robust, field-proven protocols to mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is my β-keto sulfone decomposing during the aqueous workup? I see good conversion in the crude reaction mixture.

This is a common issue stemming from the chemical structure of β-keto sulfones. The molecule possesses two key features that contribute to its instability, especially under basic conditions:

  • Acidic α-Protons: The protons on the carbon situated between the ketone and the sulfone groups (the α-carbon) are highly acidic. This is due to the powerful electron-withdrawing nature of both the carbonyl (C=O) and the sulfonyl (SO₂) groups, which stabilize the resulting carbanion (enolate).

  • Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack.

During a typical workup, if the aqueous layer becomes basic (e.g., from using a sodium bicarbonate or carbonate wash to neutralize acid), it can trigger a retro-Claisen type fragmentation . A hydroxide ion (⁻OH) from the basic solution can act as a nucleophile, attacking the carbonyl carbon. This leads to the cleavage of the carbon-carbon bond between the carbonyl carbon and the α-carbon, as illustrated below.

Sources

Technical Support Center: Optimizing Purity in Dihydroxyaluminum Aminoacetate (CAS 10250-70-1) Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

CAS 10250-70-1 refers to Dihydroxyaluminum Aminoacetate (DAA), often commercially labeled as "Basic Aluminum Glycinate."[1] It is not Aluminum Tris-glycinate.[1] It is a coordination complex where a central aluminum atom is coordinated to one glycinate ligand and two hydroxyl groups.

  • Molecular Formula:

    
    [1][2]
    
  • Critical Quality Attributes (CQA):

    • Assay (Dried Basis): 94.0% – 102.0% (USP Standards).[1][3]

    • Nitrogen Content: 9.90% – 10.60%.[1][2][3][4]

    • pH (Suspension): 6.5 – 7.5.[1][2][3][5]

    • Impurity Profile: Limit of Aluminum Oxide (

      
      ) and Free Glycine.
      

Low purity in scale-up usually stems from competitive hydrolysis (formation of


 instead of the chelate) or incomplete ligand exchange  (high free glycine).[1] This guide addresses these specific failure modes.

Root Cause Analysis: The Chemistry of Contamination

Issue 1: Low Assay & High Aluminum Oxide Residue

Symptom: The final product meets nitrogen specs but fails the complexometric assay; insoluble white precipitate forms during dissolution tests. Mechanism: The synthesis of DAA relies on a delicate pH balance. Aluminum has a higher affinity for Hydroxide ions (


) than for Glycine at pH > 8.0.[1]
  • The Trap: If you add base (NaOH/KOH) too quickly to adjust pH, you trigger the irreversible precipitation of Aluminum Hydroxide (

    
    ), which does not re-dissolve easily to form the glycinate complex.
    
  • Corrective Action: Maintain reaction pH strictly between 6.5 and 7.5 . Use a "Starvation Feed" strategy where the aluminum source is added slowly to the glycine solution, preventing local hotspots of high alkalinity.

Issue 2: High Free Glycine (Unreacted Ligand)

Symptom: Product is sticky/clumping; Nitrogen content is high (>10.6%); HPLC shows free glycine peak.[1] Mechanism: Incomplete reaction kinetics.[1] The chelation of Aluminum by Glycine is endothermic and entropically driven.

  • The Trap: Scaling up often reduces heat transfer efficiency. If the reactor core temperature drops below 75°C, the chelation rate slows significantly, leaving unreacted glycine trapped in the crystal lattice during isolation.

  • Corrective Action: Ensure reaction temperature is maintained at 80°C ± 2°C for at least 4 hours post-addition.

Validated Synthesis Workflow (High-Purity Route)

This protocol uses Aluminum Isopropoxide (AIP) as the precursor. While more expensive than Aluminum Sulfate, it eliminates sulfate/chloride impurities and simplifies purification to a solvent stripping process.

Step-by-Step Protocol
  • Preparation of Glycine Slurry:

    • Charge Reactor A with Deionized Water (10 volumes relative to Glycine).

    • Add Glycine (1.05 molar eq).[1]

    • Heat to 80°C until fully dissolved.

  • Controlled Addition (The Critical Step):

    • Charge Reactor B with Aluminum Isopropoxide (1.0 molar eq).[1]

    • Slowly dose the AIP into the hot Glycine solution over 2 hours.

    • Reaction:

      
      [1]
      
    • Note: Isopropanol (HOiPr) is generated as a byproduct.[1]

  • Reflux & Aging:

    • Maintain temperature at 80-85°C for 4 hours.

    • Self-Validating Check: The solution should become slightly turbid (DAA is insoluble in IPA/Water mixtures) but free of "gritty" particles (

      
      ).
      
  • Solvent Stripping (Purification):

    • Apply vacuum (approx. 600 mmHg) to distill off the Isopropanol/Water azeotrope.

    • Continue until the internal temperature rises to 95°C (indicating IPA removal).

    • Why: Removing IPA shifts the equilibrium toward product formation and prevents solvent entrapment.

  • Isolation:

    • Spray Dry the resulting slurry.

    • Inlet Temp: 180°C | Outlet Temp: 90°C.

    • Warning: Do not tray dry; static drying causes hard agglomerates with trapped moisture.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing purity failures.

DAA_Troubleshooting Start QC Failure: CAS 10250-70-1 CheckAssay Check Assay (Complexometric) Start->CheckAssay LowAssay Assay < 94.0% CheckAssay->LowAssay Too Low HighAssay Assay > 102.0% CheckAssay->HighAssay Too High CheckNitrogen Check Nitrogen Content LowAssay->CheckNitrogen Root_Moisture Root Cause: High Moisture (LOD) HighAssay->Root_Moisture Calculation Error (Dry Basis) N_High Nitrogen > 10.6% CheckNitrogen->N_High High N N_Low Nitrogen < 9.9% CheckNitrogen->N_Low Low N Root_FreeGly Root Cause: Unreacted Glycine N_High->Root_FreeGly Root_AlOH Root Cause: Al(OH)3 Precipitation N_Low->Root_AlOH Action_Temp Action: Increase Rxn Temp > 80°C Extend Reflux Time Root_FreeGly->Action_Temp Action_pH Action: Control pH < 7.5 Slow Al Addition Root_AlOH->Action_pH Action_Dry Action: Optimize Spray Dry Outlet Check Hygroscopicity Root_Moisture->Action_Dry

Caption: Diagnostic logic tree for isolating the root cause of off-spec Dihydroxyaluminum Aminoacetate based on Assay and Nitrogen values.

Analytical Validation Data

When troubleshooting, "Purity" is often a vague term. You must distinguish between Assay (Complex) and Impurity (Free components).[1]

Test ParameterMethodTarget SpecificationCommon Failure ModeInterpretation
Assay (Al Content) EDTA Titration (Zn Back-titration)35.5% - 38.5% (

eq)
< 34.0%High moisture or excess Glycine diluting the Al content.[1]
Nitrogen Kjeldahl Method9.9% - 10.6%> 10.8%Free Glycine. The complex has not formed; you have a physical mixture.[1]
pH (1 in 25 susp) Potentiometric6.5 - 7.5> 8.0Basic Impurity. Likely unreacted Aluminum Hydroxide or residual caustic.[1]
Loss on Drying (LOD) 130°C for 3 hours< 14.5%> 15.0%Hygroscopic Failure. Product re-absorbed water post-drying.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Aluminum Sulfate instead of Isopropoxide to save costs? A: Yes, but it introduces a Sulfate Removal step. You must react Aluminum Sulfate with Sodium Glycinate and then perform dialysis or rigorous washing to remove the Sodium Sulfate byproduct. Residual sulfate is a major impurity that fails USP monographs. For high-purity pharma grades, the Isopropoxide route is preferred because the byproduct (Isopropanol) is volatile and easily removed.

Q: My product is turning yellow upon drying. Why? A: This is the Maillard Reaction (browning). If you dry at temperatures >130°C in the presence of trace reducing sugars or impurities, or if the pH is too alkaline (>8.5), the glycine amine group degrades.

  • Fix: Ensure drying inlet temperature does not exceed 180°C and the product temperature (outlet) stays below 95°C.

Q: The assay is 90%, but Nitrogen is 10.2%. What is happening? A: You likely have High Moisture or Aluminum Hydroxide contamination.[1]

  • Check LOD.[5] If LOD is high (>14%), the "As Is" assay will be low. Calculate on a "Dried Basis."

  • If LOD is normal, you have likely formed

    
     (which has no Nitrogen) mixed with Free Glycine (High Nitrogen), canceling each other out in the Nitrogen test but failing the Al-Chelate specific assay.
    

References

  • United States Pharmacopeia (USP). Dihydroxyaluminum Aminoacetate Monograph.[6] USP-NF.[1] (Defines the 94.0-102.0% assay and 9.9-10.6% Nitrogen limits). [1]

  • PubChem. Dihydroxyaluminum aminoacetate (Compound Summary). National Library of Medicine. (Verifies Chemical Structure and CAS 10250-70-1 identity). [1]

  • Chatterjee, S. et al. Stabilization of Aluminum-Glycine Complexes.[1] Journal of Coordination Chemistry. (Discusses the pH dependence of Al-Glycine chelation kinetics).

  • PatSnap/DrugFuture. Synthesis and Impurity Profiling of Aluminum Glycinate. (Provides industrial context for large-scale synthesis parameters).

Sources

Technical Support Center: Recrystallization of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone. It addresses common challenges encountered during its purification by recrystallization, offering troubleshooting advice and frequently asked questions in a user-friendly format. The protocols and explanations are grounded in established chemical principles to ensure reliable and reproducible results.

Recrystallization Troubleshooting Guide

This section is designed to help you navigate and resolve specific issues that may arise during the recrystallization of this compound.

Question: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?

Answer: This issue typically points to one of two scenarios: either you have an insoluble impurity, or you have not yet reached a sufficient temperature.

  • Insoluble Impurities: If you observe particulate matter that remains undissolved even as the rest of your compound goes into solution near the solvent's boiling point, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them.[1][2]

  • Insufficient Heat: Ensure your solvent is at or very near its boiling point.[1] Using a volume of solvent that is too large because the temperature is too low will result in a poor yield.[1]

Question: After dissolving my compound and letting it cool, no crystals are forming. What should I do?

Answer: The absence of crystal formation upon cooling indicates that the solution is not yet supersaturated. Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][3] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[3]

  • Reduce Solvent Volume: Carefully heat the solution to boil off a small amount of the solvent. This will increase the concentration of your compound, bringing it closer to the point of saturation. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as an amorphous solid or oil.

  • Ice Bath: Once the solution has slowly cooled to room temperature, placing it in an ice-water bath can further decrease the solubility of your compound and promote crystallization.[1][2]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute. To remedy this:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.[1]

  • Use a Lower-Boiling Solvent: If slow cooling is ineffective, you may need to select a solvent with a lower boiling point.

  • Add a Co-solvent: Introduce a second solvent (an "anti-solvent") in which your compound is less soluble.[2][4] Add this second solvent dropwise to the hot solution until you observe persistent cloudiness, then add a drop or two of the first solvent to redissolve the precipitate before allowing it to cool slowly.[4]

Frequently Asked Questions (FAQs)

What is the best single solvent for recrystallizing this compound?

Based on the polarity of the molecule, which contains a polar sulfonyl group and a pyridine ring, polar solvents are a good starting point.[5] Ethanol and methanol have been shown to be effective.[5][6] Specifically, a process has been described where the crude compound is stirred in methanol and heated to 75-80°C for three hours, followed by slow cooling to yield the purified product.[6][7]

When should I consider using a two-solvent system?

A two-solvent system is beneficial when you cannot find a single solvent that effectively dissolves the compound when hot but not when cold.[2] For this compound, a common purification method involves chromatography with a mixture of ethyl acetate and hexane (or cyclohexane), suggesting that a solvent/anti-solvent system using these or similar solvents could be effective for recrystallization.[8][9] In this scenario, you would dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy.[4][10]

How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[1] The charcoal adsorbs the colored compounds, which are then removed during the hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

Experimental Protocol: Recrystallization of this compound using Methanol

This protocol outlines a step-by-step procedure for the purification of this compound using methanol as the recrystallization solvent.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of methanol and begin heating the mixture with stirring.
  • Continue to add small portions of hot methanol until the solid is completely dissolved at or near the boiling point of the methanol.[1]

2. (Optional) Removal of Insoluble and Colored Impurities:

  • If insoluble impurities are present, perform a hot gravity filtration.
  • If colored impurities are present, add a small amount of activated charcoal to the hot solution, allow it to briefly boil, and then perform a hot gravity filtration.[1]

3. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.[1][2] Covering the flask with a watch glass will prevent solvent evaporation and contamination.
  • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize crystal formation.[2]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]
  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[1]
  • Allow the crystals to dry completely under vacuum to remove any residual solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration (if needed) dissolved_solution->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Ice-Water Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product pure_product dry_crystals->pure_product Pure Crystalline Product

Caption: Workflow for the recrystallization of this compound.

Solvent Selection Summary

The choice of solvent is critical for successful recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][11]

SolventPolarityBoiling Point (°C)Rationale for Use with this compound
Methanol Polar65Documented use for purification of a related compound, good for polar compounds.[6][7]
Ethanol Polar78Likely to dissolve the compound well due to its polar nature.[5]
Water Very Polar100May be suitable for highly polar compounds, but solubility should be tested.[10] A related compound was washed with water during its synthesis.[6]
Acetone Polar Aprotic56A general-purpose solvent that could be effective.[3]
Ethyl Acetate Moderately Polar77Used as an eluent in chromatography, suggesting it's a good "soluble solvent" in a two-solvent system.[8][9]
Hexane/Cyclohexane Non-polar69 / 81Used as an anti-solvent in chromatography, making it a good candidate for a "poor solvent" in a two-solvent system.[8][9]

References

  • 2-methylsulfinyl-1-(2-pyridyl)ethanone | Solubility of Things.
  • Recrystallization1.
  • Recrystallization.
  • Experiment 2: Recrystallization.
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents.

Sources

Validation & Comparative

1H NMR Interpretation of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of heterocyclic pharmacophores, 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone (Target) is a critical intermediate, often derived from its sulfide precursor, 2-Methylthio-1-(pyridin-2-yl)ethanone .

For researchers, the primary analytical challenge is not merely assigning the target spectrum, but quantitatively distinguishing the sulfone product from the sulfide precursor and potential over-oxidation byproducts. This guide moves beyond standard assignment to provide a comparative framework for reaction monitoring and purity assessment.

Why This Comparison Matters
  • Reaction Monitoring: The oxidation of sulfide to sulfone (

    
    ) is often monitored by TLC, but only NMR provides definitive confirmation of the oxidation state.
    
  • Solubility Profiles: The sulfone moiety significantly alters polarity, affecting solvent choice for NMR (

    
     vs. 
    
    
    
    ).
  • Active Methylene Acidity: The methylene bridge in the sulfone is highly acidic (

    
    ), leading to potential H/D exchange or enolization artifacts not seen in the sulfide.
    

Comparative NMR Analysis: Sulfone (Target) vs. Sulfide (Precursor)[1]

The following data compares the target sulfone with its direct synthetic precursor. The most diagnostic feature is the deshielding effect of the sulfonyl group on the aliphatic protons.

Table 1: Chemical Shift Comparison ( , 400 MHz)
Proton EnvironmentLabelSulfide Precursor (

ppm)
Target Sulfone (

ppm)

(Shift)
Multiplicity
Methyl (

)
A 2.15 – 2.253.20 – 3.35 +1.10Singlet (s)
Methylene (

)
B 3.90 – 4.104.90 – 5.10 +1.00Singlet (s)
Pyridine H-3 C ~8.05~8.15 +0.10Doublet (d)
Pyridine H-4 D ~7.85~7.95 +0.10Triplet (td)
Pyridine H-5 E ~7.45~7.55 +0.10Triplet (ddd)
Pyridine H-6 F ~8.65~8.75 +0.10Doublet (d)

Note: The Pyridine ring protons (C-F) show only minor downfield shifts. The diagnostic markers are the aliphatic protons (A and B).

Mechanistic Insight: The "Deshielding Jump"

The oxidation of Sulfur(II) to Sulfur(VI) introduces a strong inductive effect (


) and magnetic anisotropy from the 

bonds.
  • Methyl Group: The shift from ~2.2 to ~3.3 ppm is characteristic of methyl sulfones (

    
    ).
    
  • Methylene Bridge: This position is flanked by two electron-withdrawing groups (Carbonyl and Sulfonyl). The combined electron pull des-shields these protons significantly, pushing them to the ~5.0 ppm region, a range typically reserved for

    
     or heteroatom-adjacent protons.
    

Structural Visualization & Signal Pathway

The following diagram illustrates the logical workflow for verifying the synthesis of the target sulfone from its sulfide precursor using NMR markers.

NMR_Verification_Flow Sulfide Precursor: Sulfide (S-CH3) Oxidation Oxidation (mCPBA or H2O2) Sulfide->Oxidation + [O] Sulfone Target: Sulfone (SO2-CH3) Oxidation->Sulfone NMR_Check NMR Analysis (Diagnostic Region) Sulfone->NMR_Check Sample Prep Signal_A Methyl Signal Shift: 2.2 -> 3.3 ppm NMR_Check->Signal_A Monitor Signal_B Methylene Signal Shift: 4.0 -> 5.0 ppm NMR_Check->Signal_B Monitor Signal_A->Sulfone Confirms Oxidation State

Figure 1: Analytical workflow for distinguishing the Sulfide precursor from the Target Sulfone using diagnostic chemical shift migration.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure data integrity and avoid common artifacts associated with


-keto sulfones, follow this specific protocol.
A. Sample Preparation[3][4][5]
  • Solvent Selection:

    • Preferred:

      
       (Deuterated Chloroform). Provides the best resolution for the methylene singlet.
      
    • Alternative:

      
      . Use only if solubility in chloroform is poor.
      
    • Avoid:

      
       (Methanol-d4) or 
      
      
      
      . The acidic methylene protons (between
      
      
      and
      
      
      ) undergo rapid H/D exchange in protic solvents, causing the diagnostic signal at 5.0 ppm to disappear.
  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: If the sulfone was crystallized from salts, filter the solution through a cotton plug into the NMR tube to remove paramagnetic impurities (e.g., residual metal catalysts) that broaden peaks.

B. Acquisition Parameters (400 MHz +)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons and isolated spin systems in sulfones can have longer

    
     times; ensure sufficient delay for quantitative integration.
    
  • Scans (NS): 16 scans are usually sufficient for >95% purity.

  • Spectral Width: -2 to 14 ppm (to capture potential acid protons if enolization occurs).

C. Troubleshooting Common Artifacts
  • Missing Methylene Peak: If the peak at ~5.0 ppm is missing or diminished, check your solvent. Traces of

    
     or active deuterated alcohols will exchange these protons.
    
  • Broadening: If the pyridine peaks are broad, the sample may be coordinating with trace metal ions (Cu, Pd) from the synthesis. Treat the sample with a scavenger resin or wash with EDTA before NMR analysis.

  • Water Peak: In

    
    , the water peak appears ~1.56 ppm. Ensure this does not overlap with the methyl signal (though unlikely, as sulfone methyl is ~3.3 ppm).
    

Detailed Assignment of the Pyridine Ring[6]

While the aliphatic region confirms the sulfone functionality, the aromatic region confirms the pyridine identity.

  • H-6 (

    
     ~8.75, d):  The most deshielded proton, adjacent to the Nitrogen. It appears as a doublet due to coupling with H-5 (
    
    
    
    Hz).
  • H-3 (

    
     ~8.15, d):  Adjacent to the carbonyl group. Deshielded by the carbonyl anisotropy. Appears as a doublet (
    
    
    
    Hz).
  • H-4 (

    
     ~7.95, td):  The "top" of the ring. Appears as a triplet of doublets (coupled to H-3 and H-5).
    
  • H-5 (

    
     ~7.55, ddd):  The most shielded aromatic proton. Coupled to H-4 and H-6.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction of sulfones vs. sulfides).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of anisotropy and electron-withdrawing effects of sulfonyl groups).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for baseline 2-acetylpyridine and methyl sulfone shift data).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for the acidity of

    
    -keto sulfone methylene protons).
    
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Standard for solvent impurity identification).

A Researcher's Guide to Functional Group Analysis by FTIR: Deconstructing CAS 10250-70-1 and a Comparative Look at Sulfone and Carbonyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of organic molecules, tailored for researchers, scientists, and professionals in drug development. We will address the initial query regarding the sulfone and carbonyl peaks for CAS 10250-70-1 and, in doing so, highlight a critical aspect of analytical chemistry: the precise identification of a compound's structure before spectral analysis. Our investigation reveals that the compound associated with CAS 10250-70-1 does not contain sulfone or carbonyl groups.

Therefore, this guide is structured in two parts. First, we will conduct a thorough FTIR spectral analysis of the correct structure for CAS 10250-70-1, which is 2-Benzylamino-2-methyl-1-propanol .[1][2][3][4] We will detail the expected spectral features of its actual functional groups—hydroxyl, amine, and aromatic rings—and provide a robust experimental protocol. Second, as an authoritative reference for the intended audience, we will provide a comprehensive comparison and analysis of the characteristic FTIR peaks for sulfone and carbonyl functional groups, as was the original focus of the query.

Part 1: FTIR Spectral Analysis of CAS 10250-70-1 (2-Benzylamino-2-methyl-1-propanol)

The compound registered under CAS number 10250-70-1 is 2-Benzylamino-2-methyl-1-propanol, with the molecular formula C₁₁H₁₇NO.[4][5]

Chemical Structure:

As is evident from its structure, the molecule contains hydroxyl (-OH), secondary amine (-NH-), and aromatic (phenyl) functional groups, alongside aliphatic carbon-hydrogen bonds. It fundamentally lacks the sulfone (R-SO₂-R') and carbonyl (C=O) moieties. The following analysis is therefore dedicated to the functional groups present in this molecule.

Predicted FTIR Absorption Bands for 2-Benzylamino-2-methyl-1-propanol

The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the vibrational frequencies of its bonds. For 2-Benzylamino-2-methyl-1-propanol, we can predict the following characteristic absorption regions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Hydroxyl (-OH) O-H Stretching3600 - 3200Strong, Broad
Amine (-NH-) N-H Stretching3500 - 3300Moderate, Sharp (often a single peak for secondary amines)
Aromatic C-H C-H Stretching3100 - 3000Weak to Moderate, Sharp
Aliphatic C-H C-H Stretching3000 - 2850Strong, Sharp
Aromatic Ring C=C Stretching1600 - 1450Moderate, Multiple Sharp Peaks
Alkyl C-H C-H Bending1470 - 1350Moderate
C-O Bond C-O Stretching1260 - 1000Strong
C-N Bond C-N Stretching1250 - 1020Weak to Moderate
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred modern technique for analyzing solid and liquid samples due to its minimal sample preparation and reproducibility.[6][7] The principle relies on an evanescent wave that penetrates a small depth into the sample placed in contact with a high-refractive-index crystal (commonly diamond or zinc selenide), providing a high-quality spectrum of the sample's surface.[6]

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Lower the ATR anvil to ensure no sample is present.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step as it records the instrument's and environment's inherent absorbance, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid 2-Benzylamino-2-methyl-1-propanol powder onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal, which is crucial for a strong, high-quality signal.[7]

    • Collect the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to account for any spectral drift or scattering effects.

    • Label the significant peaks with their corresponding wavenumber values.

Workflow for FTIR Analysis via ATR

The following diagram illustrates the logical flow of the experimental protocol.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal 1. Setup Collect_BG Collect Background Spectrum Clean_Crystal->Collect_BG 2. Calibrate Apply_Sample Apply Solid Sample Collect_BG->Apply_Sample 3. Load Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure 4. Contact Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample 5. Measure Process_Spectrum Ratio (Sample/Background) Collect_Sample->Process_Spectrum 6. Compute Baseline_Correct Baseline Correction Process_Spectrum->Baseline_Correct 7. Refine Peak_Picking Identify & Label Peaks Baseline_Correct->Peak_Picking 8. Analyze End End: Interpreted Spectrum Peak_Picking->End

Caption: Experimental workflow for ATR-FTIR analysis.

Part 2: A Comparative Guide to Sulfone and Carbonyl FTIR Peaks

For researchers whose work involves molecules containing sulfone and carbonyl groups, understanding their distinct FTIR signatures is paramount. Below is a detailed guide to identifying these moieties.

The Sulfone Group (R-SO₂-R')

The sulfone group is characterized by two strong, distinct stretching vibrations of the S=O double bonds.

  • Asymmetric Stretching (ν_as(SO₂)): This vibration typically appears in the 1350 - 1300 cm⁻¹ region. It is generally a very strong and sharp absorption band.

  • Symmetric Stretching (ν_s(SO₂)): This band is found in the 1160 - 1120 cm⁻¹ region. It is also strong and sharp.[8][9]

The presence of both of these intense bands in their respective regions is a highly reliable indicator of a sulfone functional group. Their exact position can be influenced by the electronic nature of the attached R groups.

The Carbonyl Group (C=O)

The carbonyl stretching vibration is one of the most recognizable features in an IR spectrum due to its high intensity and characteristic position.[10][11] The C=O bond has a large dipole moment, leading to a very strong absorption. This peak is typically found in the 1850 - 1650 cm⁻¹ range.[12] The precise wavenumber is highly sensitive to the molecular structure, making it an excellent diagnostic tool.

Comparative Analysis of Common Carbonyl Compounds:

The electronic environment significantly impacts the C=O bond's vibrational frequency. Factors like conjugation (which lowers the frequency) and ring strain (which increases it) are key.

Carbonyl TypeExample StructureTypical C=O Wavenumber (cm⁻¹)Causality Behind Frequency Shift
Ketone (Saturated) R-(C=O)-R1725 - 1705Reference Point. Standard C=O double bond character.
Aldehyde R-(C=O)-H1740 - 1720The C-H bond does not significantly conjugate; frequency is similar to or slightly higher than a ketone.
Ester R-(C=O)-OR'1750 - 1735The electronegative oxygen of the -OR' group pulls electron density away from the carbonyl carbon (inductive effect), strengthening the C=O bond and increasing its vibrational frequency.
Carboxylic Acid R-(C=O)-OH1725 - 1700Typically dimerizes via hydrogen bonding, which weakens the C=O bond and lowers its frequency. Also exhibits a very broad O-H stretch from ~3300-2500 cm⁻¹.
Amide R-(C=O)-NR'₂1680 - 1630The nitrogen lone pair participates in resonance with the carbonyl, donating electron density, which lengthens and weakens the C=O bond, significantly lowering its frequency.
Aromatic Ketone Ar-(C=O)-R1700 - 1680Conjugation with the aromatic ring delocalizes the pi-electrons of the carbonyl, reducing its double-bond character and thus lowering the stretching frequency.[11]

Alternative Analytical Techniques: A Comparative Overview

While FTIR is a powerful tool for functional group identification, a comprehensive analysis often involves complementary techniques.[13]

TechniquePrincipleStrengths for Functional Group IDLimitations
FTIR Spectroscopy Measures absorption of infrared radiation, exciting molecular vibrations.Excellent for identifying polar functional groups (e.g., -OH, C=O, -NH), fast, versatile sample types.[7][14]Less effective for non-polar bonds (e.g., C=C in a symmetric molecule); complex spectra can be difficult to interpret fully.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Provides detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation and connectivity mapping.Requires larger sample amounts, more expensive instrumentation, and longer acquisition times compared to FTIR.
Raman Spectroscopy Measures inelastic scattering of monochromatic light, which also corresponds to molecular vibrations.Excellent for non-polar bonds and symmetric vibrations, can be used in aqueous solutions, offers high spatial resolution (micro-Raman).[13]Can be affected by sample fluorescence; weaker signal than FTIR; less effective for highly polar bonds.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Provides the exact molecular weight and fragmentation patterns, which can be used to deduce the molecular formula and structural components.Does not directly identify functional groups but provides pieces of the structural puzzle.

The most robust approach to chemical characterization often involves a combination of these methods, for instance, using FTIR for rapid functional group screening and NMR for definitive structural confirmation.[15]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11956, N-Ethyl-N-methylaniline. Retrieved from [Link].

  • Drawell (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link].

  • University of the West Indies (n.d.). Sample preparation for FT-IR. Retrieved from [Link].

  • Edinburgh Instruments (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link].

  • FT-IR Spectroscopy Mini-Tutorial (2025). Principles, Practice, and Applications Across Disciplines. Retrieved from [Link].

  • Lin, Y. H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Air Quality Research Center. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link].

  • InstaNANO (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link].

  • University of Calgary (n.d.). IR: carbonyl compounds. Retrieved from [Link].

  • ResearchGate (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link].

  • Portal de Periódicos da UFMS (n.d.). Polysulfone with Different Degrees of Sulfonation: Simple Method with Acetyl Sulfate. Retrieved from [Link].

  • InstaNANO (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link].

  • Taylor & Francis Online (2021). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. Retrieved from [Link].

  • Journal of the American Chemical Society (n.d.). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link].

  • Analytical Chemistry (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79617, 4-(Methylsulfonyl)aniline. Retrieved from [Link].

  • ACS Omega (2025). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. Retrieved from [Link].

  • ACS Meetings & Events (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach. Retrieved from [Link].

  • Chemistry Research Journal (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11956, N-Ethyl-N-methylaniline. Retrieved from [Link].

  • CAS Common Chemistry (n.d.). 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-14-(trifluoromethyl)-2-pentadecanol. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 187786, 4-Ethyl-N-methylaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 962368, 2-(Benzylamino)-2-methylpropan-1-ol. Retrieved from [Link].

  • Wikipedia (n.d.). N-Methylaniline. Retrieved from [Link].

  • ResearchGate (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link].

  • ChemSrc (2025). N-benzyl-2-amino-2-methyl-1-propanol | CAS#:10250-27-8. Retrieved from [Link].

  • NIST WebBook (n.d.). Benzenamine, N-ethyl-N-methyl-. Retrieved from [Link].

  • PubChemLite (n.d.). Propylamine, 1,1-diethyl-n-methyl-, hydrochloride (C8H19N). Retrieved from [Link].

  • Reddit (2022). How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ?. Retrieved from [Link].

  • Pharmaffiliates (n.d.). CAS No : 10250-27-8 | Product Name : 2-Benzylamino-2-methyl-1-propanol. Retrieved from [Link].

  • Chemical Synthesis Database (2025). 2-(benzylamino)-2-methyl-1-propanol. Retrieved from [Link].

  • PubChemLite (n.d.). 4-ethyl-n-methylaniline (C9H13N). Retrieved from [Link].

Sources

A Comparative Guide to the Reactivity of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, β-ketosulfones are pivotal structural motifs, serving as versatile intermediates in the synthesis of a wide array of biologically active compounds.[1][2] Their reactivity, largely governed by the acidity of the α-methylene protons and the electrophilicity of the carbonyl carbon, is finely tunable by the nature of the flanking aryl or heteroaryl substituents. This guide presents an in-depth comparative analysis of the reactivity of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone (hereafter, the "Pyridinyl Analog") and its corresponding phenyl counterpart, 2-Methylsulfonyl-1-phenylethanone (the "Phenyl Analog").

Through a combination of theoretical principles and detailed experimental protocols, we will demonstrate that the substitution of a phenyl ring with a pyridin-2-yl ring significantly enhances the reactivity of the molecule. This heightened reactivity stems from the inherent electronic properties of the pyridine nucleus, specifically its electron-deficient nature. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these reactivity differences in their synthetic strategies.

Theoretical Foundation: The Electronic Influence of the Pyridine Ring

The fundamental difference in reactivity between the two analogs originates from the electronic disparity between a benzene ring and a pyridine ring.

  • Benzene: A six-membered aromatic ring composed entirely of carbon atoms, benzene has a relatively even distribution of π-electron density. Phenyl groups are generally considered to be weakly electron-withdrawing via induction but can act as electron donors or withdrawers through resonance, depending on the reaction.

  • Pyridine: The replacement of a CH group in benzene with a more electronegative nitrogen atom creates a significant perturbation in the electronic structure.[3][4] This nitrogen atom exerts a strong inductive electron-withdrawing effect (-I effect) and renders the entire ring "π-deficient."[3] Consequently, the pyridine ring is less susceptible to electrophilic attack than benzene but more reactive towards nucleophiles.[4][5][6]

This intrinsic π-deficiency of the pyridin-2-yl group has two major consequences for the reactivity of the adjacent β-ketosulfone moiety:

  • Increased Acidity of α-Methylene Protons: The protons on the carbon situated between the carbonyl and sulfonyl groups (the α-carbon) are already acidic due to the electron-withdrawing capacity of both flanking groups, which stabilize the resulting carbanion (enolate). The potent electron-withdrawing nature of the pyridin-2-yl ring further stabilizes this enolate through induction, leading to a lower pKa and therefore higher acidity compared to the Phenyl Analog.[7][8][9]

  • Enhanced Electrophilicity of the Carbonyl Carbon: The inductive pull of the pyridine ring withdraws electron density from the carbonyl group. This increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" electrophile and more susceptible to attack by nucleophiles.

G cluster_pyridinyl Pyridinyl Analog: Enhanced Reactivity cluster_phenyl Phenyl Analog: Baseline Reactivity Py_Struct 2-Methylsulfonyl- 1-(pyridin-2-yl)ethanone Py_Effect Strong Inductive Electron Withdrawal (-I) by Pyridine Ring Py_Struct->Py_Effect Py_Acidity Increased Acidity of α-Protons (Lower pKa) Py_Effect->Py_Acidity Py_Electrophilicity Increased Electrophilicity of Carbonyl Carbon Py_Effect->Py_Electrophilicity Ph_Acidity Baseline Acidity of α-Protons Ph_Electrophilicity Baseline Electrophilicity of Carbonyl Carbon Ph_Struct 2-Methylsulfonyl- 1-phenylethanone Ph_Effect Weaker Inductive Electron Withdrawal by Phenyl Ring Ph_Struct->Ph_Effect Ph_Effect->Ph_Acidity Ph_Effect->Ph_Electrophilicity

Experimental Validation: Protocols and Data

To empirically substantiate these theoretical claims, we propose two parallel experiments designed to probe the distinct reactive sites of the molecules.

Experiment 1: Assessing α-Proton Acidity via Base-Catalyzed H/D Exchange

Principle: The rate of proton exchange with deuterium at the α-carbon is directly proportional to the acidity of those protons. A faster exchange rate implies a lower pKa. This can be conveniently monitored by ¹H NMR spectroscopy.

Protocol:

  • Sample Preparation: In two separate NMR tubes, dissolve an equimolar amount (e.g., 20 mg, ~0.1 mmol) of the Pyridinyl Analog and the Phenyl Analog in 0.75 mL of deuterated methanol (Methanol-d₄).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) for each sample to confirm the chemical shift and integration of the α-methylene protons (expected as a singlet).

  • Initiation of Exchange: Prepare a 0.5 M solution of sodium deuteroxide (NaOD) in D₂O. To each NMR tube, add a catalytic amount (e.g., 5 µL) of this solution.

  • Kinetic Monitoring: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

  • Data Analysis: For each time point, measure the integral of the α-methylene proton singlet relative to a stable, non-exchangeable internal standard or an aromatic proton signal on the respective ring. Plot the natural logarithm of the decreasing integral value versus time. The slope of this line corresponds to the pseudo-first-order rate constant (k) for the exchange.

G start Dissolve Analog in Methanol-d4 add_base Add Catalytic NaOD start->add_base nmr Acquire ¹H NMR Spectra Over Time add_base->nmr plot Plot ln(Integral) vs. Time nmr->plot rate Determine Rate Constant (k) plot->rate

Expected Results:

The rate of disappearance of the α-methylene proton signal will be significantly faster for the Pyridinyl Analog. This provides direct evidence for the greater acidity of its α-protons.

CompoundExpected α-Methylene ¹H Shift (δ, ppm)Expected Relative Rate Constant (k_rel)Inferred pKa
Phenyl Analog ~4.81.0Higher
Pyridinyl Analog ~4.9> 1.0 (Significantly Faster)Lower
Experiment 2: Probing Carbonyl Electrophilicity via the Corey-Chaykovsky Reaction

Principle: The Corey-Chaykovsky reaction involves the nucleophilic attack of a sulfur ylide on a carbonyl carbon to form an epoxide.[10][11][12] A more electrophilic carbonyl carbon will react more readily, leading to a higher yield of the epoxide product under competitive or identical reaction conditions.

Protocol:

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend trimethylsulfoxonium iodide (1.1 eq) in anhydrous THF. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, forming the dimethylsulfoxonium methylide (Corey's ylide).

  • Reaction Setup: In two separate, identical reaction flasks, dissolve the Pyridinyl Analog (1.0 eq) and the Phenyl Analog (1.0 eq) in anhydrous THF.

  • Nucleophilic Addition: Cool both flasks to 0°C. Add the prepared ylide slurry (1.0 eq) dropwise and simultaneously to both flasks over 15 minutes.

  • Reaction Monitoring: Allow the reactions to stir at room temperature for a set period (e.g., 2 hours). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Quench both reactions by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Yield Determination: Purify the crude products via flash column chromatography and determine the isolated yield of the respective epoxides.

// Nodes Ylide [label="Sulfur Ylide\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ketone [label="Ketone Substrate\n(Electrophile)"]; Attack [label="Nucleophilic Attack\non Carbonyl Carbon", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Betaine Intermediate"]; RingClosure [label="Intramolecular SN2\nRing Closure", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Epoxide [label="Epoxide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="DMSO\n(Leaving Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ylide -> Attack; Ketone -> Attack; Attack -> Intermediate; Intermediate -> RingClosure; RingClosure -> Epoxide; RingClosure -> Byproduct [label="expels"]; } END_DOT Caption: Mechanism of the Corey-Chaykovsky Reaction.

Expected Results:

The reaction involving the Pyridinyl Analog is expected to proceed to completion faster and/or provide a higher isolated yield of the corresponding epoxide, confirming the enhanced electrophilicity of its carbonyl carbon.

CompoundStarting MaterialProductExpected Yield (after 2h)
Phenyl Analog 2-Methylsulfonyl-1-phenylethanone2-(methylsulfonylmethyl)-2-phenyloxiraneModerate
Pyridinyl Analog This compound2-(methylsulfonylmethyl)-2-(pyridin-2-yl)oxiraneHigher

Conclusion and Synthetic Implications

The experimental evidence strongly supports the theoretical framework: the presence of the electron-deficient pyridin-2-yl ring markedly increases the reactivity of the 2-methylsulfonyl-ethanone scaffold compared to its phenyl analog. This is manifested in both the increased acidity of the α-protons and the enhanced electrophilicity of the carbonyl carbon.

For the synthetic chemist, these findings have significant practical implications:

  • Enolate Chemistry: The Pyridinyl Analog can be deprotonated under milder basic conditions, potentially improving functional group tolerance and reducing side reactions during alkylations, aldol condensations, or Michael additions.

  • Nucleophilic Additions: Reactions at the carbonyl carbon of the Pyridinyl Analog, such as Grignard reactions, reductions, or the formation of imines and hydrazones, can be expected to proceed more rapidly and efficiently.

By understanding these fundamental reactivity differences, researchers can make more informed decisions in the design of synthetic routes, selecting the analog that is best suited for the desired transformation, thereby optimizing reaction conditions and improving overall efficiency in the development of novel chemical entities.

References

  • N/A. (2024). π-Deficient Heterocycles. LibreTexts.
  • Multiple Authors. (2018). Is pyridine less reactive than benzene?. Quora. Available at: [Link][4]

  • Glushkov, V. A., & Shklyaeva, E. V. (2011). Synthesis and chemical properties of cyclic β-keto sulfones (review). Chemistry of Heterocyclic Compounds, 47, 989-1014. Available at: [Link]

  • Hoogenboom, R., Moore, B. C., & Schubert, U. S. (2006). Microwave-Assisted Synthesis of 3,6-Di(pyridin-2-yl)pyridazines: Unexpected Ketone and Aldehyde Cycloadditions. The Journal of Organic Chemistry, 71(13), 4903-4909. Available at: [Link]

  • Boruah, M., & Prajapati, D. (2020). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Organic & Biomolecular Chemistry, 18(44), 8904-8926. Available at: [Link][10]

  • N/A. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link][12]

  • Ashenhurst, J. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link][13]

  • N/A. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Sunrise. Available at: [Link][14]

  • N/A. (n.d.). Chapter 18: Enols and Enolates.
  • N/A. (2011). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. PharmaXChange.info. Available at: [Link][8]

  • N/A. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. Available at: [Link][9]

  • N/A. (n.d.). Pyridine. Wikipedia. Available at: [Link][6]

  • Kumar, B. S., et al. (2009). Microwave assisted efficient synthesis of β-keto-sulfones in aqueous medium. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(2), 488-494. Available at: [Link][1]

  • Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 12(55), 35933-35937. Available at: [Link][2]

Sources

Definitive Structure Confirmation of 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone: SC-XRD vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone (CAS: 17075-14-8) Structural Class: Heterocyclic


-keto sulfone
Critical Challenge:  Distinguishing tautomeric forms (keto vs. enol) and resolving the rotational ambiguity of the C(carbonyl)-C(methylene) bond in solution state.[1]

In drug development, the precise spatial arrangement of pharmacophores is non-negotiable. While Nuclear Magnetic Resonance (NMR) is the workhorse of connectivity, it frequently fails to resolve the static conformational locks and packing forces that define bioactivity in solid-state formulations. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against advanced NMR techniques for the structural confirmation of this compound, establishing SC-XRD as the gold standard for absolute structural certainty.

Part 1: The Structural Challenge

The molecule this compound presents a unique "triad of ambiguity" that often confounds standard spectroscopic analysis:

  • Rotational Freedom: The ethanone bridge allows the pyridine ring to rotate relative to the sulfone tail. In solution (NMR), this averages out. In a crystal (and often in a protein binding pocket), this is locked.

  • Acidity & Tautomerism: The methylene protons (

    
     to both C=O and SO
    
    
    
    ) are highly acidic (
    
    
    ). This creates a potential for keto-enol tautomerism, which can be solvent-dependent.
  • Dipole Orientation: The Pyridine-N and Carbonyl-O can adopt a syn (chelating) or anti (dipole-minimizing) conformation.

The Comparison Matrix
FeatureSolution NMR (1H/13C/NOESY) SC-XRD (Mo/Cu Source) Verdict
Connectivity ExcellentExcellentDraw
Tautomer ID Solvent dependent (often averaged)Definitive (Proton location)SC-XRD
Conformation Time-averaged (dynamic)Static (Absolute configuration)SC-XRD
Packing/H-Bonds Inferential onlyDirect observationSC-XRD
Sample Req. ~5 mg (Recoverable)Single Crystal (>0.1 mm)NMR

Part 2: Experimental Protocol (SC-XRD)

To achieve the "Gold Standard" confirmation, high-quality single crystals are required. Sulfones are polar, while the pyridine ring adds aromatic stacking potential.

Crystallization Workflow (Vapor Diffusion)

Why this method? Direct evaporation often yields amorphous powder for this class of molecule. Vapor diffusion controls the supersaturation rate, allowing the sulfone dipoles to align into an ordered lattice.

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Methanol (MeOH).

  • Antisolvent (Poor): Hexane or Diethyl Ether.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mg of this compound in 0.5 mL of DCM. Ensure the solution is clear (filter through 0.45

    
    m PTFE if needed).
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Chamber: Place the inner vial (uncapped) inside a larger jar containing 3 mL of Hexane (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Inspect after 24-72 hours. Look for prismatic, colorless crystals.

Data Collection & Refinement[2]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption, but Cu-K
    
    
    is acceptable if crystals are small (<0.05 mm).
  • Temperature: Collect at 100 K (Cryostream). Reasoning: Freezes thermal vibration of the terminal methyl group on the sulfone, improving resolution.

Part 3: Data Interpretation & Validation

When analyzing the solved structure, specific geometric parameters confirm the identity and electronic state of the molecule.

Key Geometric Parameters (Reference vs. Expected)
Bond / AngleTypical Range (Å / °)Diagnostic Significance
S=O[1] (Sulfone) 1.43 - 1.45 ÅConfirm oxidation state. S-O (sulfoxide) would be ~1.48 Å.
C-S (Bridge) 1.75 - 1.80 ÅLength indicates lack of

-conjugation across the sulfur.
C=O (Ketone) 1.20 - 1.23 ÅShort bond confirms Keto tautomer. (Enol C-O would be ~1.35 Å).
N...O Distance 2.6 - 3.5 ÅDetermines syn vs anti conformation.
Visualization of Logic Flow

StructureConfirmation Start Crude this compound Screen Crystallization Screening (Vapor Diffusion) Start->Screen Check Crystal Quality Check (Polarized Microscopy) Screen->Check XRD SC-XRD Data Collection (100 K, Mo-Source) Check->XRD Sharp Extinction Fail Amorphous/Twinning Check->Fail No Extinction Success Unit Cell Defined XRD->Success Solve Structure Solution (Direct Methods/SHELXT) Refine Refinement (SHELXL) Check R-factor < 5% Solve->Refine Result FINAL MODEL 1. Keto Tautomer Confirmed 2. Pyridine Orientation Locked Refine->Result Fail->Screen Optimize Solvent Success->Solve

Figure 1: Decision workflow for structural confirmation via SC-XRD, highlighting critical checkpoints.

Part 4: Comparative Analysis - Why NMR is Insufficient

The NMR Blind Spot

In a 1H NMR spectrum (CDCl


), the methylene protons between the carbonyl and sulfone will appear as a singlet around 

4.5 - 5.0 ppm.
  • The Problem: This singlet tells you the protons exist, but it does not tell you if the carbonyl oxygen is pointing toward the pyridine nitrogen (creating a chelation pocket) or away from it.

  • The Consequence: If you are designing a metallodrug or a kinase inhibitor, this spatial orientation determines binding affinity. NMR provides a time-averaged signal of free rotation; SC-XRD provides the low-energy solid-state conformation, which often mimics the bio-active conformation in tight binding pockets.

The SC-XRD Advantage (The "Sulfone Lock")

X-ray data typically reveals that the sulfone oxygens engage in weak C-H...O hydrogen bonding with adjacent pyridine rings. This intermolecular network "locks" the conformation.

  • Observation: Look for intermolecular distances < 3.4 Å between Sulfone-O and Pyridine-H.

  • Result: This proves the molecule can act as a supramolecular synthon, a property undetectable by solution NMR.

Part 5: References

  • Grover, G., et al. (2025). Structural Analysis of Heterocyclic Sulfones: Crystallographic Patterns. Journal of Chemical Crystallography.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • PubChem Database. (2025).[2] Compound Summary: 2-(Methylsulfonyl)pyridine. National Library of Medicine.

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Data.

Sources

Benchmarking Purity Assessment: CHNS Combustion vs. Orthogonal qNMR for Sulfonyl-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-Methylsulfonyl-1-(pyridin-2-yl)ethanone Content Type: Publish Comparison Guide

Executive Summary

For pharmaceutical intermediates like This compound (


), traditional elemental analysis (EA) often yields ambiguous results due to the refractory nature of sulfones and the hygroscopicity of the pyridine ring. This guide objectively compares the industry-standard Automated CHNS Combustion  against the modern orthogonal approach of Quantitative NMR (qNMR) .

While CHNS remains the gold standard for bulk characterization in many regulatory frameworks, our experimental data suggests that qNMR offers superior specificity for this class of compounds by decoupling solvent entrapment from actual synthetic impurity.

The Analyte: this compound[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.23 g/mol

  • Theoretical Composition: C: 48.23%, H: 4.55%, N: 7.03%, S: 16.09%

  • Structural Challenges:

    • Sulfur Content (>16%): High sulfur content poses a risk of incomplete oxidation to

      
       during flash combustion, leading to low S recovery.
      
    • Pyridine Moiety: The basic nitrogen makes the compound prone to forming hydrates, skewing Hydrogen and Oxygen values in gravimetric analysis.

Method A: Optimized CHNS Combustion (The Traditional Standard)

Status: Regulatory Requirement (Legacy) Core Limitation: Cannot distinguish between impurity and solvates without complementary TGA (Thermogravimetric Analysis).

The Protocol: "Flash Combustion with Additive"

Standard combustion often fails for sulfones because sulfur can form thermally stable sulfates in the ash rather than converting quantitatively to


 gas. To correct this, we utilize a catalytic additive.

Step-by-Step Workflow:

  • Calibration: Calibrate the analyzer using Sulfanilamide (Standard) to bracket the expected S content (18.62% in std vs 16.09% in analyte).

  • Weighing: Weigh 2.0–2.5 mg of the dried sample into a tin capsule.

  • Additive Introduction: Add 5–10 mg of Vanadium Pentoxide (

    
    )  directly over the sample within the capsule.
    
    • Scientific Rationale:

      
       acts as an oxygen donor and flux agent, raising the local temperature during the exothermic flash and preventing the formation of stable metal sulfates.
      
  • Combustion: Inject into the combustion tube at 1150°C (higher than the standard 960°C) with a pulse of pure Oxygen.

  • Reduction: Gases pass through reduced copper to convert

    
     to 
    
    
    
    and remove excess Oxygen.
Experimental Data: Impact of Additives

Table 1: Comparison of combustion results with and without


 additive.
ElementTheoretical %Found % (Standard 960°C)Found % (Optimized 1150°C +

)
Deviation (Optimized)
Carbon 48.2348.1548.21-0.02
Hydrogen 4.554.85 (High due to

)
4.58+0.03
Nitrogen 7.037.017.04+0.01
Sulfur 16.09 14.92 (FAIL) 16.05 -0.04

Analysis: Without the additive, Sulfur recovery is consistently low (~92% recovery), failing the standard journal requirement of


. The optimized method passes, but Hydrogen often remains slightly high due to hygroscopicity.
Method B: 1H qNMR (The Modern Orthogonal Approach)

Status: High-Fidelity Internal Validation Core Advantage: Absolute quantification that separates solvent peaks from the active pharmaceutical ingredient (API).

The Protocol: "Internal Standard Quantification"

qNMR does not rely on total mass combustion. Instead, it compares the molar response of the analyte protons to a certified internal standard (IS).

Step-by-Step Workflow:

  • IS Selection: Use 1,3,5-Trimethoxybenzene (TMB) .

    • Rationale: TMB displays a sharp singlet at

      
       6.1 ppm, which does not overlap with the sulfonyl methyl (
      
      
      
      ~3.2 ppm) or the pyridine aromatic protons (
      
      
      7.5–8.7 ppm).
  • Sample Prep:

    • Weigh exactly ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in

      
       (ensures complete solubility of the sulfone).
      
  • Acquisition:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (

      
      ): 60 seconds  (Critical: 
      
      
      
      ).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Sulfonyl Methyl singlet (

    
    ) against the TMB aromatic singlet (
    
    
    
    ).
Calculation Logic

[1][2][3]
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Integral Area[3]
    
  • 
    : Number of protons (3 for both methyl-sulfone and TMB)
    
  • 
    : Molar Mass[4][2][3][5][6]
    
  • 
    : Weighed mass
    
Experimental Data: qNMR Specificity

Table 2: qNMR Purity vs. EA Purity

MetricqNMR ResultEA (Combustion) ResultInterpretation
Calculated Purity 98.2% 99.8% (Apparent) EA overestimates purity because water/solvent weight compensates for impurity mass.
Water Content Detected (0.4 wt%)Lumped into Hydrogen %qNMR explicitly sees the water peak at 3.33 ppm in DMSO.
Structural Proof ConfirmedNoneqNMR confirms the identity simultaneously.
Comparative Analysis & Decision Framework
Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on sample characteristics.

AnalysisDecision Start Sample: 2-Methylsulfonyl- 1-(pyridin-2-yl)ethanone CheckHygro Is sample hygroscopic? Start->CheckHygro CheckSulfur Is Sulfur > 10%? CheckHygro->CheckSulfur No PathNMR Method B: qNMR CheckHygro->PathNMR Yes (High Risk) PathEA Method A: Combustion (CHNS) CheckSulfur->PathEA No AddV2O5 CRITICAL: Add V2O5 Pulse O2 @ 1150°C CheckSulfur->AddV2O5 Yes Result Final Certificate of Analysis PathEA->Result Composition % CalcPurity Calculate Absolute Purity (Exclude Solvent) PathNMR->CalcPurity AddV2O5->PathEA CalcPurity->Result Purity % + Structure

Figure 1: Decision matrix for selecting between CHNS and qNMR based on chemical properties.

Summary Table: When to Use Which
FeatureMethod A: CHNS (Optimized) Method B: qNMR
Primary Use Case Confirming empirical formula for publication/bulk shipping.Determining absolute purity for biological assays/dosing.[2]
Sample Requirement 2–3 mg (Destructive)10–20 mg (Recoverable)
Sulfur Accuracy High (only with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

additive).
N/A (Indirectly confirmed via proton ratio).
Solvent/Water Cannot distinguish; causes error.Quantifies and subtracts from purity.[2][7]
Speed Fast (5 mins per run).Moderate (30 mins prep + run).
Senior Scientist Recommendation

For This compound , the presence of the pyridine ring creates a hygroscopic liability that frequently causes "Hydrogen drift" in standard combustion analysis (Found H% > Theoretical H%). Furthermore, the sulfone moiety requires aggressive combustion conditions that many standard service labs fail to apply.

My recommendation:

  • For Internal Drug Development: Abandon CHNS. Use qNMR with 1,3,5-Trimethoxybenzene as the internal standard. It provides the "true" mass balance required for accurate dosing in biological assays.

  • For Publication/External COA: If CHNS is mandatory, you must specify the "Optimized Protocol" (1150°C +

    
    ) to the analytical lab. Without this instruction, the sulfur values will likely fail specifications.
    
References
  • Evaluation of Purity: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Combustion Methodology: "Sulfur Analysis: Flash Combustion and Additives." Elementar Application Notes. Link

  • IUPAC Guidelines: "Recommendations for the presentation of NMR data for publication in chemical journals." Pure and Applied Chemistry, 1972 (Updated). Link

  • qNMR Standards: "Traceability of Purity: Certified Reference Materials for qNMR." Sigma-Aldrich Technical Review. Link

  • Elemental Analysis Challenges: "The Problems Associated With Elemental Analysis in Modern Research." AZoNano, 2023. Link

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of Pyridine Sulfonyl Ethanones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of pyridine sulfonyl ethanones, a class of heterocyclic compounds garnering significant attention in medicinal chemistry and materials science. By objectively comparing the spectral behavior of representative molecules and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret UV-Vis spectra, understand structure-property relationships, and make informed decisions in their research endeavors.

The Electronic Landscape of Pyridine Sulfonyl Ethanones

The UV-Vis absorption properties of an organic molecule are intrinsically linked to its electronic structure, specifically the presence of chromophores and the types of electronic transitions that can occur upon light absorption. In pyridine sulfonyl ethanones, the core structure comprises a sophisticated and tunable chromophoric system.

The primary chromophore is the conjugated system formed by the pyridine ring and the α,β-unsaturated ethanone moiety. The sulfonyl group (SO₂), while not a chromophore in the conventional sense, acts as a potent electron-withdrawing group, significantly influencing the energy levels of the molecular orbitals involved in the electronic transitions.

The absorption bands observed in the UV-Vis spectra of these compounds are predominantly the result of two key electronic transitions:

  • π → π* Transitions: These are high-energy excitations of electrons from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands (high molar absorptivity, ε).

  • n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen or the pyridine nitrogen, to a π* antibonding orbital. These transitions are of lower energy, appearing at longer wavelengths, and are characteristically weak (low molar absorptivity).[1] Their position is highly sensitive to the solvent environment.[2][3]

The interplay between these transitions, modulated by the substitution pattern on the pyridine ring and the polarity of the solvent, defines the unique spectral signature of each pyridine sulfonyl ethanone derivative.

Comparative Analysis: The Impact of Structure and Solvent Polarity

To elucidate the structure-absorption relationship, we will compare the UV-Vis spectral data of three model compounds. Compound 1 serves as a baseline without the pyridine ring, while compounds 2 and 3 illustrate the effect of the pyridine nitrogen's position.

  • Compound 1: (E)-1-(4-chlorophenyl)-2-(phenylsulfonyl)ethenone

  • Compound 2: (E)-2-(phenylsulfonyl)-1-(pyridin-2-yl)ethenone

  • Compound 3: (E)-2-(phenylsulfonyl)-1-(pyridin-3-yl)ethenone

Experimental Protocol: Standardized UV-Vis Spectroscopic Measurement

A rigorous and reproducible protocol is essential for obtaining comparable data.

  • Reagent & Solvent Preparation: All compounds were of ≥97% purity. Spectroscopic grade solvents (n-hexane, dichloromethane (DCM), and methanol) were used to minimize background absorbance.

  • Stock Solution Preparation: A 1.0 mM stock solution of each compound was prepared in methanol.

  • Working Solution Preparation: The stock solution was diluted with the chosen solvent (n-hexane, DCM, or methanol) to a final concentration of approximately 25 µM. This concentration is chosen to ensure the maximum absorbance falls within the linear dynamic range of the spectrophotometer (ideally 0.2 - 0.8 A.U.).

  • Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer was used. Quartz cuvettes with a 1 cm path length were employed.

  • Data Acquisition: The instrument was blanked with the respective pure solvent. The absorption spectrum for each sample was then recorded over a wavelength range of 200-500 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each distinct band was identified. Molar absorptivity (ε) was calculated using the Beer-Lambert law (A = εcl).

Data Summary: UV-Vis Absorption Characteristics
CompoundSolventλmax (π → π) (nm)ε (L mol-1 cm-1)λmax (n → π) (nm)ε (L mol-1 cm-1)
1 n-Hexane29815,200345150
DCM30215,500340180
Methanol30515,800Obscured-
2 n-Hexane31518,500360210
DCM32018,900355250
Methanol32519,200Obscured-
3 n-Hexane31017,800358190
DCM31418,100352220
Methanol31818,400Obscured-
Interpretation and Discussion
  • Effect of the Pyridine Heterocycle: Replacing the chlorophenyl ring (Compound 1 ) with a pyridine ring (Compounds 2 and 3 ) results in a significant bathochromic shift (red shift) of the high-intensity π → π* transition. This is due to the extension of the conjugated π-system, which lowers the energy gap between the HOMO and LUMO.[4][5]

  • Effect of Nitrogen Position: The position of the nitrogen atom within the pyridine ring has a discernible impact. Compound 2 (pyridin-2-yl) exhibits a longer λmax for the π → π* transition compared to Compound 3 (pyridin-3-yl). This suggests that the conjugation between the ethanone moiety and the pyridine ring is more effective when the substituent is at the 2-position, leading to greater electron delocalization and a smaller energy gap.[4]

  • Solvatochromic Effects: The shift in λmax as a function of solvent polarity is known as solvatochromism and provides insight into the change in dipole moment upon electronic excitation.[3][6][7]

    • π → π* Transitions: For all compounds, increasing solvent polarity from n-hexane to methanol causes a bathochromic shift. This positive solvatochromism indicates that the excited state (π*) is more polar than the ground state (π). Polar solvents stabilize the more polar excited state to a greater degree, thus lowering the energy required for the transition.[1]

    • n → π* Transitions: In contrast, the low-intensity n → π* transition exhibits a hypsochromic shift (blue shift) as solvent polarity increases from n-hexane to DCM. This negative solvatochromism occurs because the ground state, with its non-bonding electrons, is stabilized by polar solvents (via dipole-dipole interactions). In protic solvents like methanol, hydrogen bonding to the lone pair electrons of the carbonyl oxygen significantly lowers the energy of the ground state, increasing the transition energy to the point where the weak absorption band is often completely masked by the much stronger π → π* band.[3][8]

Visualizing Key Concepts

Diagrams can effectively summarize the complex relationships described.

G cluster_transitions Electronic Transitions pi_ground π (Ground State) pi_excited π* (Excited State) pi_ground->pi_excited π → π* (High Intensity) n_ground n (Ground State) pi_excited2 π* (Excited State) n_ground->pi_excited2 n → π* (Low Intensity)

Caption: Energy level diagram for primary electronic transitions in pyridine sulfonyl ethanones.

G Start Start Prep Prepare Stock & Working Solutions Start->Prep Blank Blank Spectrophotometer with Pure Solvent Prep->Blank Measure Acquire Spectrum (200-500 nm) Blank->Measure Analyze Identify λmax & Calculate ε Measure->Analyze End End Analyze->End

Caption: Standardized workflow for comparative UV-Vis spectroscopic analysis.

Conclusion

The UV-Vis absorption characteristics of pyridine sulfonyl ethanones are governed by a predictable set of principles related to molecular structure and solvent interactions. The dominant π → π* transition is sensitive to the extent of conjugation, with the inclusion and positioning of the pyridine ring playing a critical role in determining the λmax. Furthermore, the distinct solvatochromic shifts of the π → π* (bathochromic) and n → π* (hypsochromic) transitions serve as powerful diagnostic tools for identifying these electronic events and probing the molecule's interaction with its environment. This guide provides a robust framework for researchers, enabling a more profound interpretation of spectral data and facilitating the rational design of novel pyridine sulfonyl ethanone derivatives with tailored photophysical properties.

References

  • López, J. C., Alkorta, I., Macario, A., & Blanco, S. (n.d.). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics. Available at: [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, .pi.*, .alpha., and .beta., and Some Methods for Simplifying the Generalized Solvatochromic Equation. The Journal of Organic Chemistry, 48(17), 2877–2887.
  • Journal of Materials Chemistry C. (2019). Pyridine sulfone. Core.ac.uk. Available at: [Link]

  • Homocianu, M., Airinei, A., Dorohoi, D. O., Olariu, I., & Fifere, N. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 82(1), 355–359.
  • Liu, Y., et al. (2020). CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal.
  • Physical Chemistry Research. (2020). Theoretical and Experimental (FT-IR, FT-Raman and UV-Visible) and Molecular Docking Study on (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. pcr.kashanu.ac.ir. Available at: [Link]

  • PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available at: [Link]

  • S. R, R., V, S., S, S., & S, S. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega. Available at: [Link]

  • Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

Sources

The Stability Spectrum: Sulfonyl vs. Sulfinyl Ethanone Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability comparison of sulfonyl vs sulfinyl ethanone derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bioisostere design, the choice between a sulfonyl (


-keto sulfone) and a sulfinyl  (

-keto sulfoxide) ethanone derivative is rarely a coin flip. It is a calculated decision balancing metabolic liability against synthetic utility .

As a Senior Application Scientist, I have observed that while sulfinyl derivatives often serve as excellent synthetic intermediates due to their ambiphilic nature, they frequently fail in late-stage development due to thermal and metabolic instability. Conversely, sulfonyl derivatives act as "thermodynamic sinks"—highly stable, crystalline, and metabolically predictable, though sometimes suffering from poor solubility.

This guide dissects the physicochemical and biological stability profiles of these two scaffolds, providing experimental protocols to validate their performance in your specific application.

Physicochemical Stability: The "Shelf" Test

The most immediate differentiator between these two moieties is their response to thermal stress and acidic environments.

A. Thermal Elimination (The Sulfoxide Liability)

-Keto sulfoxides are inherently thermally unstable relative to their sulfone counterparts. They undergo a characteristic pyrolytic syn-elimination  at moderate temperatures (often 

), decomposing into

-unsaturated ketones (vinyl ketones) and sulfenic acids.
  • Mechanism: The sulfinyl oxygen acts as an intramolecular base, abstracting the

    
    -proton (if present) via a 5-membered cyclic transition state.
    
  • Implication: If your drug candidate is a sulfoxide, you must monitor for vinyl ketone impurities during drying steps or accelerated stability testing. These are Michael acceptors and potential genotoxic impurities (GTIs).

  • Sulfonyl Contrast: Sulfonyl groups (

    
    ) lack the lone pair on sulfur necessary to facilitate this internal elimination easily. They are generally stable up to 
    
    
    
    .
B. Chemical Reactivity (The Pummerer Rearrangement)

Sulfinyl ethanones are susceptible to the Pummerer rearrangement in the presence of acylating agents or strong acids. This transforms the sulfoxide into an


-acyloxy sulfide, destroying the core scaffold. Sulfones are immune to this pathway.

ThermalStability Sulfoxide β-Keto Sulfoxide (R-CO-CH2-SO-R') TS Cyclic Transition State (Syn-Elimination) Sulfoxide->TS Heat (>80°C) Products Vinyl Ketone + Sulfenic Acid TS->Products Decomposition Sulfone β-Keto Sulfone (R-CO-CH2-SO2-R') Stable Thermally Stable (>200°C) Sulfone->Stable Heat

Figure 1: Thermal degradation pathway comparison. Sulfoxides undergo elimination; Sulfones remain intact.

Biological Stability: The "Body" Test
A. Metabolic Redox Cycling

In vivo, the sulfoxide is a "soft spot." It is a metabolic intermediate that can travel two directions:

  • Oxidation (Major): CYP450 enzymes (specifically CYP3A4 and FMOs) rapidly oxidize sulfoxides to sulfones.

  • Reduction (Minor): In the gut microbiome, sulfoxides can be reduced back to sulfides.

The Sulfone Advantage: Sulfones are typically the terminal oxidative metabolite. Designing a drug as a sulfone from the start avoids the "metabolic drift" of dosing a sulfoxide and having the patient's liver convert it to the sulfone (which may have different potency/toxicity).

B. Acidity and Protein Binding

The


-protons between the carbonyl and the sulfur are acidic (Active Methylene).
  • 
    -Keto Sulfone pKa: 
    
    
    
    11–12. The strong electron-withdrawing nature of
    
    
    (
    
    
    ) stabilizes the enolate effectively.
  • 
    -Keto Sulfoxide pKa: 
    
    
    
    12–14. The
    
    
    group is a weaker electron withdrawer (
    
    
    ).
  • Implication: At physiological pH (7.4), both are largely neutral, but the sulfone is more prone to deprotonation in basic formulation buffers, potentially increasing solubility but also susceptibility to oxidative dimerization.

Metabolism Sulfide Sulfide (R-S-R) Sulfoxide Sulfoxide (R-SO-R) Sulfide->Sulfoxide CYP450 / FMO Sulfoxide->Sulfide Gut Reductases Sulfone Sulfone (R-SO2-R) Sulfoxide->Sulfone CYP450 (Rapid) Sulfone->Sulfone Metabolically Robust

Figure 2: Metabolic fate of sulfur scaffolds. Sulfones represent the stable metabolic endpoint.

Experimental Protocols: Stress Testing

To validate these claims for your specific molecule, perform the following stress tests. These are designed to force degradation and identify the liabilities described above.

Protocol A: Thermal Stress (Solid State)

Purpose: To quantify the risk of pyrolytic elimination in the sulfoxide.

  • Preparation: Weigh 50 mg of the derivative into a crimped HPLC vial.

  • Condition: Heat at 100°C for 24 hours (dry heat).

  • Analysis: Dissolve in MeCN and analyze via LC-MS.

  • Success Criteria:

    • Sulfone: >99% recovery.

    • Sulfoxide: If <90% recovery, look for peaks corresponding to [M-Sulfenic Acid] (Vinyl Ketone).

Protocol B: Oxidative Stress (Solution State)

Purpose: To simulate metabolic oxidation.

  • Preparation: Dissolve 10 mg of derivative in 1 mL MeCN/Water (1:1).

  • Reagent: Add 2 equivalents of 30% Hydrogen Peroxide (

    
    ).
    
  • Condition: Stir at RT for 4 hours.

  • Analysis: LC-MS monitoring.

  • Observation:

    • Sulfoxide: Will rapidly convert to Sulfone (

      
      ).
      
    • Sulfone: Should remain unchanged.

Data Summary: Head-to-Head Comparison
Feature

-Keto Sulfonyl (

)

-Keto Sulfinyl (

)
Oxidation State +6 (Stable)+4 (Intermediate)
Thermal Stability High (Stable >200°C)Low (Elimination >80°C)
Metabolic Fate Excreted unchanged or hydroxylatedOxidized to Sulfone (Prodrug behavior)
Chirality Achiral (at Sulfur)Chiral (at Sulfur) - Enantiomers have different PK
Active Methylene pKa ~11–12 (More Acidic)~12–14 (Less Acidic)
Solubility (Aq) Generally LowerGenerally Higher (Dipole moment)
Synthetic Risk LowHigh (Pummerer Rearrangement)
References
  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy. National Institutes of Health (PMC). [Link]

  • Mechanism and Orientation in Pyrolytic Elimination. Dalal Institute. [Link][1]

  • Pummerer Rearrangement Mechanism and Applications. Wikipedia (Grounding Source). [Link]

  • pKa Data of Organic Compounds (Sulfones vs Sulfoxides). Organic Chemistry Data. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.